2,3,8-Tri-O-methylellagic acid
Description
2,3,8-Tri-O-methylellagic acid has been reported in Castanopsis fissa, Cleidion brevipetiolatum, and other organisms with data available.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-7,13,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O8/c1-21-9-5-7-11-10-6(16(19)25-15(11)13(9)23-3)4-8(18)12(22-2)14(10)24-17(7)20/h4-5,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEQIOGTMDLLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167224 | |
| Record name | 3,7,8-Tri-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-49-8 | |
| Record name | 3,3′,4-Tri-O-methylellagic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,8-Tri-O-methylellagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Combretum caffrum | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7,8-Tri-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,8-TRI-O-METHYLELLAGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3NBF2EA6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Quest for 2,3,8-Tri-O-methylellagic Acid: A Technical Guide to Its Natural Sources and Isolation
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and potential biological activities of 2,3,8-Tri-O-methylellagic acid, a methoxy (B1213986) derivative of ellagic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound is a naturally occurring polyphenolic compound that has garnered interest for its potential pharmacological activities, including antimicrobial and antioxidant effects. As a derivative of ellagic acid, it is found in a variety of plant species where it likely plays a role in the plant's defense mechanisms.[1] Understanding its natural distribution and efficient extraction methods is crucial for further research into its therapeutic potential.
Natural Sources of this compound
This compound has been identified in several plant species, primarily within the families Combretaceae and Euphorbiaceae. The concentration and presence of this compound can vary depending on the plant part, geographical location, and harvesting time.
Table 1: Natural Sources and Localization of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Irvingia gabonensis (Aubry-Lecomte ex O'Rorke) Baill. | Irvingiaceae | Stem Bark, Seeds | [2][3] |
| Neoboutonia macrocalyx Pax | Euphorbiaceae | Stem Bark | [1][4] |
| Anogeissus latifolia (Roxb. ex DC.) Wall. ex Guill. & Perr. | Combretaceae | Bark | [5][6] |
| Terminalia species | Combretaceae | Various parts | [7][8] |
Quantitative Data
Limited quantitative data is available in the public domain regarding the concentration of this compound in its natural sources. However, one study utilizing Ultra-High-Performance Liquid Chromatography/High-Resolution Mass Spectrometry (UHPLC/HRMS) has quantified the compound in the seeds of Irvingia gabonensis.
Table 2: Quantitative Analysis of this compound
| Plant Species | Plant Part | Method of Analysis | Concentration | Reference |
| Irvingia gabonensis | Seeds | UHPLC/HRMS | 4.04 mg/g of extract | [2] |
Experimental Protocols: Isolation of this compound from Irvingia gabonensis
The following protocol details the extraction and isolation of this compound from the stem bark of Irvingia gabonensis, as adapted from published literature.[3][9]
1. Plant Material Preparation:
-
Collect fresh stem bark of Irvingia gabonensis.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Pulverize the dried bark into a coarse powder using a mechanical grinder.
2. Extraction:
-
Defat the powdered bark with petroleum ether (60-80°C) using a Soxhlet apparatus to remove lipids and other nonpolar compounds.
-
Subsequently, extract the defatted plant material with methanol (B129727) using the Soxhlet apparatus until the extracting solvent becomes colorless.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Isolation and Purification:
-
Subject the crude methanolic extract to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of solvents, starting with n-hexane, followed by increasing proportions of ethyl acetate (B1210297) and finally methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Further purify the pooled fractions by preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to yield pure this compound.
4. Characterization:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.
Putative Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, its structural similarity to ellagic acid and other bioactive polyphenols suggests potential involvement in key cellular signaling cascades related to oxidative stress and inflammation. The antioxidant properties of related compounds are known to be mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Conclusion
This compound is a promising natural product with documented presence in several plant species. The provided isolation protocol for Irvingia gabonensis serves as a foundational method for obtaining this compound for further study. Future research should focus on quantifying the content of this compound in a wider range of natural sources and elucidating its precise mechanisms of action, particularly its interaction with key signaling pathways involved in human health and disease. This will be critical for unlocking its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | CAS#:1617-49-8 | Chemsrc [chemsrc.com]
- 5. rjpponline.org [rjpponline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]
An In-depth Technical Guide on 2,3,8-Tri-O-methylellagic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,8-Tri-O-methylellagic acid, a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its diverse biological activities, including potent antimicrobial and potential anticancer properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, natural sources, and detailed experimental protocols for its isolation. Furthermore, it delves into its mechanism of action, particularly its role in modulating key signaling pathways relevant to cancer therapy. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a derivative of ellagic acid, characterized by the presence of three methoxy (B1213986) groups at positions 2, 3, and 8 of the core ellagic acid structure.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 7-hydroxy-6,13,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
| CAS Number | 1617-49-8[1] |
| Molecular Formula | C17H12O8[2] |
| Molecular Weight | 344.27 g/mol [2] |
| Synonyms | 3,3',4-Tri-O-methylellagic acid[1] |
Physicochemical and Spectroscopic Properties
A summary of the known physicochemical and spectroscopic data for this compound is presented below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 296-297 °C | [3] |
| Boiling Point | 630.0 ± 55.0 °C (Predicted) | [4] |
| Density | 1.544 ± 0.06 g/cm³ (Predicted) | [4] |
| LogP | 2.55 | [4] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
| Appearance | Pale yellow needles/crystals | [3] |
Table 3: Spectroscopic Data
| Technique | Data | Source |
| ¹H-NMR (400 MHz, DMSO-d6) | δ (ppm): 7.65 (1H, s), 7.55 (1H, s), 4.06 (3H, s, OMe), 4.04 (3H, s, OMe), 4.01 (3H, s, OMe) | [3] |
| ¹³C-NMR (125 MHz, DMSO-d6) | Data available in cited literature. | [6] |
| Mass Spectrometry | Molecular Ion Peak [M-H]⁻ at m/z 343 | Consistent with MW |
Natural Sources
This compound has been isolated from various plant species, highlighting its role as a secondary metabolite in the plant kingdom.
Table 4: Natural Sources
| Plant Species | Family | Part of Plant |
| Neoboutonia macrocalyx | Euphorbiaceae | Stem bark[1] |
| Irvingia gabonensis | Irvingiaceae | Stem bark[3] |
| Combretum paniculatum | Combretaceae | Herbs |
| Conocarpus lancifolius | Combretaceae | Whole plant |
Biological Activities and Signaling Pathways
This compound has demonstrated significant biological activities, with antimicrobial and anticancer effects being the most prominent.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria.
Table 5: Antimicrobial Activity of this compound
| Microorganism | Activity |
| Vibrio cholerae | Active |
| Staphylococcus aureus | Active |
| Klebsiella pneumoniae | Active |
| Pseudomonas aeruginosa | Active |
| Bacillus cereus | Active |
| Escherichia coli | Active |
Anticancer Activity and Signaling Pathways
Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action is believed to involve the modulation of key signaling pathways that are often dysregulated in cancer.
4.2.1 Inhibition of CDK9 and SIRT1
In cervical and breast cancer models, 3,4,3′-Tri-O-methylellagic acid, a synonym for the target compound, has been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1). CDK9 is a crucial transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins. SIRT1, a histone deacetylase, is overexpressed in many cancers and contributes to tumor progression. Inhibition of SIRT1 can reactivate tumor suppressor genes.
4.2.2 Modulation of the AKT2/p53 Pathway
The anticancer effects are also linked to the modulation of the AKT2/p53 pathway. In cervical cancer, CDK9 can act as a proto-oncogene by modulating cell proliferation and apoptosis through this pathway. By inhibiting CDK9, this compound can potentially restore the tumor-suppressive functions of p53.
References
In-Depth Technical Guide on the Biological Activity of 2,3,8-Tri-O-methylellagic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,8-Tri-O-methylellagic acid, a naturally occurring polyphenolic compound, has garnered significant interest in the scientific community for its diverse and potent biological activities. As a derivative of ellagic acid, this methylated form exhibits enhanced bioavailability and efficacy, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound is a natural product that can be isolated from various plant sources, including the stem bark of Neoboutonia macrocalyx and Irvingia gabonensis.[1][2] Structurally, it is a methoxy (B1213986) derivative of ellagic acid.[3] This methylation is believed to contribute to its increased biological activity compared to its parent compound, with some reports suggesting it can be up to 50 times more active.[1][4] The primary modes of action for this compound involve the modulation of oxidative stress pathways and the inhibition of specific enzymes, which in turn interact with cellular signaling mechanisms.[3]
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Quantitative Data: Cytotoxicity
The anticancer potential of this compound has been quantified using in vitro cytotoxicity assays, with the half-maximal effective concentration (EC50) values summarized in the table below.
| Cell Line | Cancer Type | EC50 (µg/mL) | Reference |
| T47D | Breast Cancer | 55.35 ± 6.28 | [5] |
| HeLa | Cervical Cancer | 12.57 ± 2.22 | [5] |
Mechanism of Action: Inhibition of CDK9 and SIRT1
In silico and in vitro studies have elucidated that the anticancer activity of this compound is, at least in part, attributable to its ability to inhibit Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[5][6]
-
CDK9 Inhibition: CDK9 is a key regulator of transcription and is often overexpressed in cancer cells, promoting cell proliferation and survival.[6] By inhibiting CDK9, this compound can disrupt the transcription of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.
-
SIRT1 Inhibition: SIRT1 is a histone deacetylase that plays a complex role in cancer, often promoting cell survival and drug resistance.[6] Inhibition of SIRT1 by this compound can lead to the reactivation of tumor suppressor genes and the induction of apoptosis.
Signaling Pathway
The inhibition of CDK9 and SIRT1 by this compound is believed to impact downstream signaling pathways, including the AKT/p53 pathway. The proposed mechanism involves the modulation of cell proliferation and apoptosis.[6]
Experimental Protocols
This protocol is adapted for determining the EC50 of this compound against adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T47D, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the EC50 value.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria.
Quantitative Data: MIC and MBC
The antimicrobial efficacy is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | MIC (mg/mL) |
| Streptococcus pneumoniae | 70 |
| Vibrio cholerae | 50 |
| Staphylococcus aureus | 40 |
| Klebsiella pneumoniae | 70 |
| Pseudomonas aeruginosa | 60 |
| Bacillus cereus | 70 |
| Escherichia coli | 50 |
| Salmonella typhi | 60 |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Test Organism | MBC (mg/mL) |
| Streptococcus pneumoniae | 80 |
| Vibrio cholerae | 60 |
| Staphylococcus aureus | 50 |
| Klebsiella pneumoniae | 80 |
| Pseudomonas aeruginosa | 70 |
| Bacillus cereus | 80 |
| Escherichia coli | 60 |
| Salmonella typhi | 60 |
(Data from Ndukwe et al., 2007)
Experimental Protocol: Disc Diffusion Method
This method is used for the preliminary screening of antimicrobial activity.
Materials:
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
This compound solution
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile swabs
Procedure:
-
Prepare a bacterial inoculum adjusted to 0.5 McFarland standard.
-
Inoculate the entire surface of an MHA plate with the bacterial suspension using a sterile swab.
-
Impregnate sterile paper discs with a known concentration of this compound.
-
Place the impregnated discs on the inoculated MHA plate.
-
Place control discs on the same plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Antioxidant and Anti-inflammatory Activities
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, while its anti-inflammatory effects are linked to the modulation of inflammatory pathways.[3]
Further quantitative data and detailed signaling pathways for the antioxidant and anti-inflammatory activities of this compound are currently under investigation and represent a promising area for future research.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its demonstrated anticancer and antimicrobial activities, coupled with its likely antioxidant and anti-inflammatory properties, make it a compelling subject for further investigation in drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field.
References
- 1. Mechanistic Insights into the Antibiofilm Mode of Action of Ellagic Acid [mdpi.com]
- 2. New antioxidant and antimicrobial ellagic acid derivatives from Pteleopsis hylodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Ellagic Acid Glycosides Inhibit Early-Stage Adhesion of Streptococcus agalactiae Biofilms as Observed by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Antimicrobial Potential of 2,3,8-Tri-O-methylellagic Acid: A Technical Guide for Researchers
An In-depth Examination of the Antimicrobial Efficacy, Experimental Protocols, and Putative Mechanisms of Action of a Promising Natural Compound.
Introduction
2,3,8-Tri-O-methylellagic acid, a methoxy (B1213986) derivative of ellagic acid, is a naturally occurring polyphenolic compound found in various plants, including Irvingia gabonensis and Neoboutonia macrocalyx.[1][2][3] This compound has garnered significant interest within the scientific community for its pronounced antimicrobial properties against a range of clinically relevant pathogens.[1][4] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
Quantitative Antimicrobial Activity
A key study by Ndukwe and Zhao (2007) provides the most comprehensive quantitative data on the antimicrobial activity of this compound. The compound was isolated from the stem bark of Irvingia gabonensis and tested against a panel of eight pathogenic microorganisms.[1] The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) were determined and are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound [1]
| Test Organism | Concentration (mg/mL) |
| Streptococcus pneumoniae | 50 |
| Vibrio cholerae | 60 |
| Staphylococcus aureus | 50 |
| Klebsiella pneumoniae | 60 |
| Pseudomonas aeruginosa | 70 |
| Bacillus cereus | 70 |
| Escherichia coli | 80 |
| Salmonella typhimurium | 60 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound [1]
| Test Organism | Concentration (mg/mL) |
| Streptococcus pneumoniae | 40 |
| Vibrio cholerae | 50 |
| Staphylococcus aureus | 40 |
| Klebsiella pneumoniae | 50 |
| Pseudomonas aeruginosa | 60 |
| Bacillus cereus | 60 |
| Escherichia coli | 70 |
| Salmonella typhimurium | 60 |
Experimental Protocols
The following methodologies were employed in the key studies to elucidate the antimicrobial properties of this compound.
Isolation of this compound
The experimental workflow for isolating the compound is a critical first step for its antimicrobial evaluation.
Caption: Isolation workflow for this compound.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the isolated this compound was determined using the disc diffusion method and a broth dilution technique to establish MIC and MBC values.[1]
This method provides a qualitative assessment of antimicrobial activity.
Caption: Disc diffusion method for antimicrobial screening.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC determination.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Caption: Workflow for MBC determination.
Putative Mechanisms of Antimicrobial Action
While the precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated, some general mechanisms have been proposed. Its mode of action is thought to involve the modulation of oxidative stress pathways and the inhibition of specific enzymes.[1] The parent compound, ellagic acid, has been shown to inhibit bacterial adhesion and biofilm formation, suggesting that this compound may share similar activities.
The following diagram illustrates a generalized and putative mechanism of action based on the available information for this compound and its parent compound, ellagic acid. It is important to note that these pathways require further experimental validation for the methylated derivative.
Caption: Putative antimicrobial mechanisms of this compound.
Conclusion and Future Directions
This compound demonstrates significant in vitro antimicrobial activity against a variety of bacterial pathogens. The available data, primarily from the work of Ndukwe and Zhao (2007), provides a solid foundation for its further investigation as a potential therapeutic agent.[1]
Future research should focus on:
-
Elucidating the precise molecular mechanisms of action: Identifying the specific enzymes and signaling pathways targeted by the compound is crucial for understanding its antimicrobial effects and for potential optimization.
-
In vivo efficacy and toxicity studies: Assessing the compound's effectiveness and safety in animal models is a necessary step in the drug development pipeline.
-
Structure-activity relationship studies: Synthesizing and evaluating derivatives of this compound could lead to the identification of compounds with enhanced antimicrobial activity and improved pharmacological properties.
-
Investigating its potential to combat antimicrobial resistance: Studies exploring its efficacy against multidrug-resistant strains and its potential for synergistic effects with existing antibiotics are of high importance.
The information presented in this technical guide highlights the promise of this compound as a lead compound for the development of new antimicrobial drugs. Further rigorous scientific investigation is warranted to fully unlock its therapeutic potential.
References
The Emerging Anticancer Potential of 2,3,8-Tri-O-methylellagic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,8-Tri-O-methylellagic acid, a naturally occurring methoxy (B1213986) derivative of ellagic acid, is emerging as a compound of interest in oncology research. While its parent compound, ellagic acid, has been extensively studied for its anticancer properties, recent evidence suggests that methylation may enhance its biological activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential anticancer applications of this compound, with a focus on its cytotoxic effects, putative mechanisms of action, and relevant experimental methodologies. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
Ellagic acid, a polyphenol found in various fruits and nuts, has well-documented antioxidant, anti-inflammatory, and anticarcinogenic properties.[1] However, its therapeutic potential can be limited by factors such as poor bioavailability. Chemical modification, such as methylation, is a strategy that can be employed to improve the pharmacological profile of natural compounds. This compound is one such derivative that has demonstrated significantly greater activity than its parent compound in some preliminary studies.[2][3] This whitepaper will delve into the existing, albeit limited, research on the anticancer applications of this specific methylated derivative.
In Vitro Cytotoxic Activity
To date, the most significant evidence for the anticancer potential of this compound comes from in vitro cytotoxicity assays. A key study investigating compounds isolated from Conocarpus lancifolius has provided quantitative data on its efficacy against a panel of cancer cell lines.[2]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| P-388 | Murine Lymphocytic Leukemia | 3.60 | [2] |
| Col-2 | Human Colon Cancer | 0.76 | [2] |
| MCF-7 | Human Breast Cancer | 0.65 | [2] |
These results indicate that this compound exhibits potent cytotoxic activity, particularly against human colon and breast cancer cell lines, with sub-micromolar efficacy.
Experimental Protocols
The following is a detailed methodology for a key experimental protocol used to assess the in vitro anticancer activity of this compound, based on the available literature and standard laboratory practices.[2][4]
In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol outlines the determination of cell viability following treatment with this compound.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, Col-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cancer cells using Trypsin-EDTA. Resuspend the cells in complete medium and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of treatment, prepare serial dilutions of the compound in complete medium. Replace the medium in the cell plates with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Absorbance Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes on a shaker. Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Putative Signaling Pathways and Mechanism of Action
Direct experimental evidence elucidating the specific signaling pathways modulated by this compound in cancer cells is currently lacking in the published literature. However, based on the known mechanisms of its parent compound, ellagic acid, and other methylated derivatives, several pathways can be hypothesized as potential targets.
Ellagic acid has been shown to exert its anticancer effects through the modulation of multiple signaling cascades, including:
-
Induction of Apoptosis: Ellagic acid can induce programmed cell death by activating intrinsic and extrinsic apoptotic pathways, often involving the upregulation of caspases.[5]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G1/S or G2/M checkpoints.[6]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is a known target of ellagic acid. Inhibition of this pathway can lead to decreased cancer cell growth.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates a wide range of cellular processes including proliferation and differentiation, can also be modulated by ellagic acid.[6]
A related isomer, 3,4,3′-tri-O-methylellagic acid, has been investigated through in silico studies for its interaction with cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1).[8][9][10][11] These enzymes are critical regulators of cell cycle progression and apoptosis, and their inhibition is a promising strategy in cancer therapy.[8][9][10]
Given that this compound has shown potent cytotoxic activity, it is plausible that it may also exert its effects through one or more of these pathways. Further research is imperative to confirm these hypotheses.
Future Directions and Conclusion
The current body of research on the anticancer applications of this compound is in its nascent stages. While the initial in vitro data is promising, showcasing potent cytotoxicity against several cancer cell lines, a significant amount of research is required to fully elucidate its therapeutic potential.
Key areas for future investigation include:
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. This should include studies on its impact on apoptosis, cell cycle regulation, and key cancer-related signaling cascades like PI3K/Akt and MAPK.
-
In Vivo Efficacy: Conducting preclinical in vivo studies using animal models to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of this compound.
-
Comparative Studies: Performing head-to-head comparisons with its parent compound, ellagic acid, and other methylated derivatives to understand the structure-activity relationship and the impact of methylation on anticancer potency and bioavailability.
-
Combination Therapies: Investigating the potential of this compound as an adjunct to conventional chemotherapy or as part of a combination therapy regimen to enhance treatment efficacy and overcome drug resistance.
References
- 1. Isolation, Characterization and Preliminary Cytotoxic and Antifungal Evaluations of Novel Lancifoliate Isolated from Methanol Extract of Conocarpus lancifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Nutrition | Ellagic Acid - A Dietary Polyphenol with Anticancer Activity that Deserves More Consideration [lidsen.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
2,3,8-Tri-O-methylellagic Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,8-Tri-O-methylellagic acid, a naturally occurring methoxy (B1213986) derivative of ellagic acid, is emerging as a compound of significant interest in pharmacological research. Possessing antioxidant, antimicrobial, and potential anti-cancer properties, its multifaceted mechanism of action is a subject of ongoing investigation.[1] This technical guide provides a comprehensive overview of the current understanding of the core mechanisms through which this compound exerts its biological effects. The information presented herein is intended to support further research and drug development initiatives. While direct mechanistic studies on this compound are in their early stages, this document synthesizes the available data and extrapolates potential pathways based on the activities of structurally similar compounds, including its parent molecule, ellagic acid, and its isomers.
Introduction
This compound is a polyphenolic compound found in various plant species.[1] As a derivative of ellagic acid, it shares a common structural backbone but possesses distinct physicochemical properties due to the presence of three methyl groups. These modifications can significantly influence its bioavailability, metabolic stability, and ultimately, its mechanism of action. Preliminary studies suggest that this compound is significantly more active than its parent compound, ellagic acid, in certain biological assays.[2] This guide will delve into its established antimicrobial activity and explore its potential anti-cancer and anti-inflammatory mechanisms by examining relevant signaling pathways and molecular targets.
Antimicrobial Mechanism of Action
The antimicrobial properties of this compound have been demonstrated against a range of pathogenic microorganisms. The primary mechanism is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential enzymatic processes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various clinical isolates.
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Streptococcus pneumoniae | 70 |
| Vibrio cholerae | 60 |
| Staphylococcus aureus | 70 |
| Klebsiella pneumoniae | 80 |
| Pseudomonas aeruginosa | 80 |
| Bacillus cereus | 70 |
| Escherichia coli | 70 |
| Salmonella typhimurium | 60 |
Data sourced from a study by Ndukwe et al. (2007).[3]
Experimental Protocol: Broth Dilution Method for MIC Determination
The MIC values were determined using a standardized broth dilution method.
-
Preparation of Inoculum: Pure clinical isolates of the test organisms were cultured on nutrient agar (B569324) slants at 37°C for 24 hours. A standardized suspension of each microorganism was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of this compound Stock Solution: A stock solution of this compound was prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: A series of twofold dilutions of the stock solution were prepared in a 96-well microtiter plate containing nutrient broth to achieve a range of final concentrations.
-
Inoculation: Each well was inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth with the compound but no inoculum) were included.
-
Incubation: The microtiter plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.
Potential Anti-Cancer Mechanism of Action
While direct studies on the anti-cancer signaling pathways of this compound are not yet available, research on its isomer, 3,4,3′-tri-O-methylellagic acid, and the parent compound, ellagic acid, provides significant insights into its potential mechanisms. These include the induction of apoptosis and the inhibition of key cell cycle regulators.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1)
A study on 3,4,3′-tri-O-methylellagic acid suggests a potential anti-cancer mechanism involving the inhibition of CDK9 and SIRT1.[4][5] CDK9 is a crucial transcriptional regulator involved in cell proliferation, and its upregulation is observed in various cancers.[4] SIRT1, a histone deacetylase, is also implicated in cancer cell survival and proliferation.[4] The inhibition of these enzymes by a tri-O-methylellagic acid derivative suggests a plausible mechanism for its anti-cancer effects.
Induction of Apoptosis via the Intrinsic Pathway
Studies on ellagic acid have shown its ability to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This process involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.[6] It is plausible that this compound shares this pro-apoptotic mechanism.
Quantitative Data: In Vitro Anti-Cancer Activity of a Structural Isomer
The following table presents the half-maximal effective concentration (EC50) values for 3,4,3′-tri-O-methylellagic acid against two human cancer cell lines.
| Cell Line | Cancer Type | EC50 (µg/mL) |
| HeLa | Cervical Cancer | 12.57 ± 2.22 |
| T47D | Breast Cancer | 55.35 ± 6.28 |
Data from a study on 3,4,3′-tri-O-methylellagic acid by Wardana et al. (2022).[4][5]
Experimental Protocol: MTT Assay for Cell Viability
The anti-proliferative activity can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 value is determined from the dose-response curve.
Potential Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of ellagic acid and its derivatives are attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[7]
Inhibition of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Ellagic acid has been shown to inhibit NF-κB activation.[7] It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Components
The effect of this compound on the NF-κB pathway can be investigated by Western blot analysis.
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) or other relevant cell types are treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound.
-
Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted from the cells.
-
Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, and the p65 subunit of NF-κB in both cytoplasmic and nuclear fractions.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated antimicrobial activity and significant potential as an anti-cancer and anti-inflammatory agent. While its precise mechanisms of action are still being elucidated, evidence from structurally related compounds suggests that its therapeutic effects may be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation, such as the CDK9/SIRT1, intrinsic apoptosis, and NF-κB pathways.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways directly modulated by this compound in cancer and inflammatory models.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.
-
Investigating its neuroprotective potential and the underlying mechanisms.
-
Exploring its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.
This technical guide provides a foundational understanding of the mechanism of action of this compound, which can serve as a valuable resource for the scientific community to guide further research and development efforts.
References
- 1. This compound | 1617-49-8 | BAA61749 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - Kim - Translational Cancer Research [tcr.amegroups.org]
A Technical Guide to the Biosynthesis of Methylated Ellagic Acids: Unraveling the Pathway and Empowering Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylated derivatives of ellagic acid, a class of plant-derived polyphenols, have garnered significant interest in the scientific community due to their diverse biological activities and potential therapeutic applications. While the core structure of ellagic acid arises from the hydrolysis of ellagitannins, the subsequent methylation steps that lead to a variety of bioactive molecules are not yet fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of methylated ellagic acids, drawing upon the established principles of plant secondary metabolism and the known functions of O-methyltransferases. In the absence of fully characterized enzymes specific to ellagic acid methylation, this document presents a putative pathway and offers detailed, adaptable experimental protocols for the identification, heterologous expression, purification, and kinetic characterization of candidate O-methyltransferases. Furthermore, this guide includes standardized methods for the analysis of methylated ellagic acid derivatives using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). The inclusion of structured data tables for comparative analysis of related enzyme kinetics and mandatory Graphviz diagrams for clear visualization of pathways and workflows aims to equip researchers with the necessary tools to advance the understanding of this important biosynthetic route and to facilitate the development of novel therapeutics.
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in a variety of fruits, nuts, and seeds, including raspberries, pomegranates, and walnuts. It is well-documented for its antioxidant, anti-inflammatory, and anti-proliferative properties. Structurally, ellagic acid is a dilactone of hexahydroxydiphenic acid (HHDP), which is formed from the oxidative coupling of two gallic acid units. In plants, ellagic acid is primarily found as a component of larger molecules called ellagitannins. The release of free ellagic acid occurs through the hydrolysis of these tannins.
Beyond the basic ellagic acid structure, a diverse array of methylated derivatives exists in nature. These modifications, which involve the addition of one or more methyl groups to the hydroxyl moieties of the ellagic acid backbone, can significantly alter the molecule's physicochemical properties, including its solubility, stability, and bioavailability. Consequently, the biological activities of methylated ellagic acids can differ from, and in some cases, surpass those of the parent compound. Notable methylated derivatives include 3-O-methylellagic acid, 3,3'-di-O-methylellagic acid, and 3,3',4-tri-O-methylellagic acid.
The biosynthesis of these methylated derivatives is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes play a crucial role in the diversification of plant secondary metabolites by transferring a methyl group from the donor molecule SAM to a hydroxyl group of a substrate. While the involvement of OMTs in the methylation of various phenolic compounds is well-established, the specific enzymes responsible for the sequential and regiospecific methylation of ellagic acid have not yet been definitively identified and characterized.
This guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway for methylated ellagic acids and by providing detailed experimental protocols that will enable researchers to identify and characterize the elusive ellagic acid O-methyltransferases (EA-OMTs).
Proposed Biosynthetic Pathway of Methylated Ellagic Acids
The biosynthesis of methylated ellagic acids is proposed to be a multi-step process that begins with the formation of ellagic acid from the hydrolysis of ellagitannins. The subsequent methylation events are likely catalyzed by one or more specific O-methyltransferases in a sequential manner.
Precursor Molecule: Ellagic Acid
The journey to methylated ellagic acids begins with the biosynthesis of their precursor, ellagic acid. This process can be summarized in the following key steps:
-
Shikimate Pathway: The ultimate precursor for the aromatic rings of ellagic acid is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.
-
Gallic Acid Formation: Through a series of enzymatic reactions, chorismate, an intermediate of the shikimate pathway, is converted to gallic acid.
-
Formation of Pentagalloylglucose (B1669849): Gallic acid is then esterified to a glucose molecule, leading to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose.
-
Oxidative Coupling: Intramolecular oxidative coupling between adjacent galloyl groups on the pentagalloylglucose core results in the formation of a hexahydroxydiphenoyl (HHDP) group.
-
Hydrolysis and Lactonization: Hydrolysis of the ellagitannin releases the HHDP group, which spontaneously undergoes lactonization to form the stable, planar structure of ellagic acid.
Proposed Sequential Methylation of Ellagic Acid
The methylation of ellagic acid is hypothesized to proceed in a stepwise fashion, with each step catalyzed by a specific O-methyltransferase, or potentially by a single OMT with broad substrate specificity. The order of methylation of the four hydroxyl groups of ellagic acid (at positions 3, 3', 4, and 4') is currently unknown. The following diagram illustrates a plausible pathway.
Quantitative Data
As the specific O-methyltransferases responsible for ellagic acid methylation have not been characterized, no direct kinetic data is available. However, to provide a frame of reference for researchers, the following table summarizes the kinetic parameters of several characterized plant O-methyltransferases that act on structurally similar phenolic substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |
| Caffeic acid O-methyltransferase (COMT) | Caffeic Acid | 50 - 150 | 0.1 - 1.5 | Medicago sativa | [PMID: 1844234] |
| Isoflavone O-methyltransferase | Daidzein | 10 - 40 | 0.05 - 0.2 | Glycine max | [PMID: 8889245] |
| Flavonol 3'-O-methyltransferase | Quercetin | 5 - 25 | 0.1 - 0.8 | Arabidopsis thaliana | [PMID: 11435450] |
| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Caffeoyl-CoA | 2 - 10 | 1.0 - 5.0 | Populus tremuloides | [PMID: 9390532] |
Note: The values presented are approximate ranges compiled from various studies and are intended for comparative purposes only.
Experimental Protocols
The following sections provide detailed methodologies for the identification, characterization, and quantification of ellagic acid O-methyltransferases and their methylated products.
Identification and Heterologous Expression of a Candidate Ellagic Acid O-Methyltransferase
This protocol outlines the steps for identifying a candidate gene and expressing the corresponding protein for in vitro studies.
1. Identification of Candidate Genes:
-
Perform a BLAST search of plant genome and transcriptome databases using the amino acid sequences of known phenolic O-methyltransferases.
-
Select candidate genes from plant species known to produce methylated ellagic acids.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from a relevant plant tissue (e.g., leaves, bark) using a commercial kit or a standard Trizol-based method.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Gene Amplification and Cloning:
-
Design gene-specific primers with appropriate restriction sites for cloning into an expression vector (e.g., pET-28a for N-terminal His-tag).
-
Amplify the full-length coding sequence of the candidate OMT gene from the cDNA using PCR.
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes and ligate the gene into the vector.
4. Heterologous Expression in E. coli:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-25°C) for several hours to enhance protein solubility.
5. Protein Purification:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer.
-
Lyse the cells by sonication or with a French press.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC).
-
Further purify the protein using size-exclusion chromatography (SEC) to obtain a highly pure and active enzyme.
Enzyme Assay for Ellagic Acid O-Methyltransferase Activity
This protocol describes a standard in vitro assay to determine the activity of the purified OMT with ellagic acid as the substrate.
Reagents:
-
Purified EA-OMT
-
Ellagic acid (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol (B35011) and 5 mM DTT)
-
Quenching solution (e.g., 2 M HCl or 100% methanol)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ellagic acid (e.g., 100 µM), and SAM (e.g., 200 µM).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified EA-OMT (e.g., 1-5 µg).
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for the formation of methylated ellagic acid products using HPLC or LC-MS.
Kinetic Characterization
To determine the kinetic parameters of the EA-OMT, perform the enzyme assay as described above, varying the concentration of one substrate while keeping the other constant.
-
For Ellagic Acid Km: Vary the concentration of ellagic acid (e.g., 1-200 µM) while maintaining a saturating concentration of SAM (e.g., 500 µM).
-
For SAM Km: Vary the concentration of SAM (e.g., 1-200 µM) while maintaining a saturating concentration of ellagic acid (e.g., 500 µM).
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Product Identification by HPLC and LC-MS/MS
This protocol provides a general method for the separation and identification of methylated ellagic acid derivatives.
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm and 366 nm.
LC-MS/MS System:
-
Couple the HPLC system to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in negative ion mode.
-
Monitor for the expected m/z values of ellagic acid and its methylated derivatives:
-
Ellagic acid: [M-H]⁻ at m/z 301
-
Mono-methyl-ellagic acid: [M-H]⁻ at m/z 315
-
Di-methyl-ellagic acid: [M-H]⁻ at m/z 329
-
Tri-methyl-ellagic acid: [M-H]⁻ at m/z 343
-
-
Perform fragmentation analysis (MS/MS) on the parent ions to confirm the identity of the compounds based on their characteristic fragmentation patterns.
Conclusion and Future Perspectives
The biosynthesis of methylated ellagic acids represents an important but underexplored area of plant secondary metabolism. The diverse biological activities of these compounds underscore the need for a deeper understanding of their formation. This technical guide has provided a putative biosynthetic pathway and a comprehensive set of adaptable experimental protocols to facilitate the identification and characterization of the key enzymes involved, the ellagic acid O-methyltransferases.
Future research should focus on the systematic screening of plant species known to be rich in methylated ellagic acids to identify candidate EA-OMT genes. The successful heterologous expression and characterization of these enzymes will not only elucidate the complete biosynthetic pathway but also provide valuable biocatalysts for the sustainable production of specific methylated ellagic acid derivatives. The development of such biotechnological approaches will be instrumental in advancing the research and development of novel pharmaceuticals and nutraceuticals based on these promising natural products. The methodologies and information presented herein are intended to serve as a foundational resource for researchers dedicated to unraveling the complexities of methylated ellagic acid biosynthesis.
An In-depth Technical Guide to 2,3,8-Tri-O-methylellagic Acid: Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,8-Tri-O-methylellagic acid, a naturally occurring polyphenolic compound. It details the discovery and history of the molecule, including its isolation from various plant sources and the clarification of its nomenclature. The guide presents key quantitative data, including its physicochemical properties and biological activities, in structured tables for easy reference. Detailed experimental protocols for its isolation and characterization are provided to aid in further research. Furthermore, this document elucidates the known biological activities of this compound and its isomers, with a focus on its antimicrobial and anticancer properties. The underlying signaling pathways are described and visualized through diagrams to facilitate a deeper understanding of its mechanisms of action. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and History
The discovery of this compound is rooted in the exploration of natural products from medicinal plants. While the precise first report of this specific isomer is not definitively documented in readily available literature, its history is intertwined with the study of ellagic acid and its derivatives.
The compound, also known by its synonym 3,3',4-Tri-O-methylellagic acid, was isolated and characterized from the stem bark of the West African plant Irvingia gabonensis by Ndukwe and Zhao in 2007.[1][2][3] Their work provided significant insight into the chemical constituents of this traditionally used medicinal plant. The structure of the compound was established through spectral data, including 1H-NMR and 13C-NMR.
Another key natural source of this compound is the stem bark of Neoboutonia macrocalyx.[4][5] Research on this plant has also contributed to the understanding of the distribution of this compound in the plant kingdom.
It is important to note that the nomenclature of tri-O-methylated ellagic acid isomers can be complex and has led to some ambiguity in the literature. For instance, a closely related isomer, 3,4,3′-tri-O-methylellagic acid, has been isolated from Syzygium polycephalum and has been the subject of anticancer research. Careful examination of the substitution patterns on the ellagic acid core is crucial for accurate identification and comparison of research findings. The CAS number for this compound is 1617-49-8.
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂O₈ | [1] |
| Molecular Weight | 344.27 g/mol | [1] |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 296 - 297 °C | [1] |
| ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.65 (1H, s), 7.55 (1H, s), 4.06 (3H, s, OMe), 4.04 (3H, s, OMe), 4.01 (3H, s, OMe) | [1] |
| ¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm) | 158.52, 158.33, 153.81, 152.63, 141.49, 140.96, 140.84, 140.20, 113.38, 112.53, 111.96, 111.66, 111.21, 107.47, 61.31, 61.02, 56.73 | [1] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | 125 | [1] |
| Escherichia coli | 250 | [1] |
| Pseudomonas aeruginosa | 250 | [1] |
| Bacillus subtilis | 125 | [1] |
| Salmonella typhi | 250 | [1] |
| Klebsiella pneumoniae | 500 | [1] |
| Candida albicans | 500 | [1] |
Table 3: Anticancer Activity of 3,4,3′-Tri-O-methylellagic acid (Isomer)
| Cell Line | IC₅₀ (µg/mL) | Reference |
| HeLa (Cervical Cancer) | 12.57 ± 2.22 | |
| T47D (Breast Cancer) | 55.35 ± 6.28 |
Experimental Protocols
Isolation of this compound from Irvingia gabonensis
The following protocol is based on the method described by Ndukwe and Zhao (2007).[1]
1. Plant Material Preparation:
-
Collect fresh stem bark of Irvingia gabonensis.
-
Air-dry the bark at room temperature until brittle.
-
Pulverize the dried bark into a fine powder using a mechanical grinder.
2. Extraction:
-
Defat the powdered bark with petroleum ether (60-80 °C) in a Soxhlet extractor for 24 hours to remove lipids and other non-polar compounds.
-
Discard the petroleum ether extract.
-
Air-dry the defatted plant material.
-
Subsequently, extract the defatted powder with methanol (B129727) in the Soxhlet extractor for 48 hours.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40 °C to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude methanolic extract to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v) and visualization under UV light (254 nm and 366 nm).
-
Pool the fractions showing a prominent spot with an Rf value corresponding to the target compound.
-
Concentrate the pooled fractions to yield a semi-pure solid.
4. Recrystallization:
-
Recrystallize the semi-pure solid from a mixture of methanol and chloroform (B151607) to obtain pale yellow needle-like crystals of this compound.
-
Dry the crystals in a desiccator over anhydrous calcium chloride.
Characterization
-
Melting Point: Determine the melting point using a standard melting point apparatus.
-
Spectroscopic Analysis:
-
¹H-NMR and ¹³C-NMR: Dissolve the purified compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and record the spectra on a 400 MHz NMR spectrometer.
-
Mass Spectrometry (MS): Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
-
Biological Activity and Signaling Pathways
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of pathogenic bacteria.[1] The exact molecular mechanism of its action is not fully elucidated but is believed to involve the disruption of the bacterial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of methoxy (B1213986) groups on the ellagic acid scaffold is thought to enhance its lipophilicity, thereby facilitating its passage through the bacterial cell wall and membrane.
Anticancer Activity of 3,4,3′-Tri-O-methylellagic acid
While research on the anticancer properties of this compound is limited, studies on its isomer, 3,4,3′-tri-O-methylellagic acid, have shown promising results. This isomer exhibits cytotoxic effects against cervical (HeLa) and breast (T47D) cancer cell lines. In silico studies suggest that its anticancer activity may be mediated through the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).
CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. SIRT1 is a histone deacetylase that plays a complex role in cancer, often promoting cell survival and proliferation. Inhibition of SIRT1 can lead to the activation of tumor suppressor proteins like p53 and FOXO transcription factors, resulting in cell cycle arrest and apoptosis.
The proposed mechanism involves the binding of 3,4,3′-tri-O-methylellagic acid to the active sites of CDK9 and SIRT1, thereby inhibiting their enzymatic activity. This dual inhibition disrupts critical pathways for cancer cell survival and proliferation.
Conclusion
This compound and its isomers represent a promising class of natural products with significant therapeutic potential. Their documented antimicrobial and emerging anticancer activities warrant further investigation. This technical guide has summarized the current knowledge on the discovery, history, and biological activities of this compound, providing a foundation for future research and development. The detailed experimental protocols and elucidated signaling pathways offer valuable tools for scientists working to unlock the full potential of this and other related natural products in the development of novel therapeutic agents. Further studies are needed to fully understand the mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the structure-activity relationships of these molecules to advance them towards clinical applications.
References
Methodological & Application
Application Notes and Protocols for the Purification of 2,3,8-Tri-O-methylellagic Acid using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,8-Tri-O-methylellagic acid is a naturally occurring polyphenolic compound found in various plant species, including Irvingia gabonensis and Neoboutonia macrocalyx. As a methoxy (B1213986) derivative of ellagic acid, it exhibits a range of biological activities, including significant antimicrobial and potential anticancer properties. Preliminary studies suggest its potential as a therapeutic agent, necessitating efficient and reliable purification methods for further investigation and drug development. This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica (B1680970) gel column chromatography.
Application Notes
This compound has demonstrated promising bioactivities that warrant further exploration in drug discovery and development.
-
Antimicrobial Activity: The compound has shown significant in vitro antimicrobial activity against a range of pathogens, suggesting its potential as a lead compound for the development of new antimicrobial agents.
-
Anticancer Potential: While research on this compound is ongoing, related methoxylated ellagic acid derivatives have exhibited cytotoxic effects against various cancer cell lines. For instance, the structurally similar 3,4,3′-tri-O-methylellagic acid has shown inhibitory activity against T47D (breast cancer) and HeLa (cervical cancer) cell lines. This suggests that this compound may also possess anticancer properties, potentially through the modulation of cell signaling pathways involved in cancer progression. Further investigation into its mechanism of action is crucial for its development as a potential anticancer drug.
Experimental Workflow
The following diagram outlines the major steps involved in the purification of this compound from a plant source.
Caption: Experimental workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the purification of this compound using the described protocol. These values are estimates based on typical purification of natural products and may vary depending on the starting material and experimental conditions.
| Parameter | Value | Method of Analysis |
| Starting Material | ||
| Crude Extract Weight | ~ 5 g | Gravimetric |
| Purification | ||
| Column Loading | 5 g crude extract | - |
| Elution Volume | ~ 2 L | - |
| Number of Fractions | ~ 100 | - |
| Final Product | ||
| Yield of Pure Compound | 50 - 150 mg | Gravimetric |
| Purity | > 95% | High-Performance Liquid Chromatography (HPLC) |
| Recovery | 1 - 3% | (Yield / Initial amount in crude extract) x 100 |
Experimental Protocol: Purification of this compound
This protocol details the purification of this compound from a crude methanolic plant extract using silica gel column chromatography.
1. Materials and Reagents
-
Crude methanolic extract of the plant material (e.g., Irvingia gabonensis stem bark)
-
Silica gel for column chromatography (e.g., 60-120 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, analytical grade
-
Hexane, analytical grade
-
Glass column for chromatography (e.g., 50 cm length, 4 cm diameter)
-
Cotton wool
-
Sand, acid-washed
-
Round bottom flasks
-
Rotary evaporator
-
Fraction collector (optional)
-
Test tubes and rack
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
UV lamp (254 nm and 365 nm)
-
Capillary tubes for spotting
-
Iodine chamber or other suitable TLC stain
2. Preparation of the Column
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of acid-washed sand over the cotton wool plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another layer of sand (approx. 1 cm) on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase through it until the silica bed is stable and no cracks or channels are visible. Do not let the solvent level drop below the top of the sand layer.
3. Sample Preparation and Loading
-
Take a known amount of the crude methanolic extract (e.g., 5 g).
-
Dissolve the extract in a minimal amount of methanol.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the extract) to the dissolved extract.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.
-
Carefully layer the silica-adsorbed sample onto the top of the prepared column.
4. Column Elution and Fraction Collection
-
Begin the elution with a non-polar solvent and gradually increase the polarity using a gradient elution system. A suggested gradient is as follows:
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: Methanol (MeOH)
-
Gradient Program:
-
100% DCM (2 column volumes)
-
Gradient from 100% DCM to 98:2 DCM:MeOH (5 column volumes)
-
Gradient from 98:2 DCM:MeOH to 95:5 DCM:MeOH (5 column volumes)
-
Hold at 95:5 DCM:MeOH until the desired compound has eluted.
-
-
-
Maintain a constant flow rate (e.g., 2-5 mL/min).
-
Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.
5. Monitoring the Separation by Thin Layer Chromatography (TLC)
-
Prepare a TLC developing chamber with a suitable mobile phase (e.g., 95:5 DCM:MeOH or a system determined by prior TLC analysis of the crude extract).
-
Spot a small aliquot of every few fractions onto a TLC plate. It is also advisable to spot the crude extract as a reference.
-
Develop the TLC plate in the chamber.
-
Visualize the separated spots under a UV lamp (254 nm and 365 nm) and/or by using a suitable staining agent (e.g., iodine vapor).
-
Calculate the Retention Factor (Rf) values for the spots.
-
Fractions containing the same spot corresponding to pure this compound are pooled together.
6. Isolation of the Pure Compound
-
Combine the fractions that contain the pure compound.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator.
-
Dry the resulting solid under vacuum to obtain the purified this compound.
-
Determine the yield and assess the purity using analytical techniques such as HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).
Potential Signaling Pathway in Cancer
The following diagram illustrates a simplified signaling pathway that is often implicated in cancer and could potentially be targeted by this compound, based on the known activities of similar polyphenolic compounds.
Caption: Potential anticancer signaling pathway targeted by this compound.
Application Notes and Protocols for In Vitro Bioassay of 2,3,8-Tri-O-methylellagic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,8-Tri-O-methylellagic acid is a methoxy (B1213986) derivative of ellagic acid, a naturally occurring polyphenolic compound found in various plants.[1] This compound has garnered scientific interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Preliminary studies suggest that it may be significantly more active than its parent compound, ellagic acid.[2] These application notes provide detailed protocols for establishing in vitro bioassays to characterize the anticancer, antioxidant, and anti-inflammatory activities of this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to determine the cytotoxic effects of potential anticancer compounds. A similar compound, 3,4,3'-tri-O-methylellagic acid, has shown inhibitory activity against T47D and HeLa cell lines.[3]
Experimental Protocol
Materials:
-
This compound
-
Human cervical cancer cell line (HeLa) and human breast cancer cell line (T47D)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture HeLa and T47D cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
| Concentration (µM) | % Viability (HeLa) | % Viability (T47D) |
| Vehicle Control | 100 | 100 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control | ||
| IC₅₀ (µM) |
Experimental Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
Proposed Signaling Pathway for Anticancer Activity
Inhibition of Sirtuin 1 (SIRT1) and Cyclin-dependent kinase 9 (CDK9) has been proposed as a potential mechanism for the anticancer activity of similar ellagic acid derivatives.[3] SIRT1 is an NAD+-dependent deacetylase that can deacetylate and inactivate tumor suppressors like p53.[4][5] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is crucial for the transcription of many proto-oncogenes.[6]
Caption: Inhibition of SIRT1 and CDK9 pathways by this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.[7] DPPH is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from purple to yellow, which can be measured spectrophotometrically.[7]
Experimental Protocol
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Compound Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions of ascorbic acid as a positive control.
-
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
The control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100
-
Determine the IC₅₀ value.
-
Data Presentation
| Concentration (µg/mL) | % Scavenging Activity |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 | |
| Ascorbic Acid (IC₅₀) | |
| IC₅₀ (µg/mL) |
Experimental Workflow
Caption: Workflow for assessing antioxidant activity using the DPPH assay.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins.[8] Inhibition of COX-2 is a common target for anti-inflammatory drugs. A fluorometric or colorimetric assay can be used to screen for COX-2 inhibitors.[8][9]
Experimental Protocol (Fluorometric)
Materials:
-
This compound
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Sigma-Aldrich) which typically includes:
-
COX-2 enzyme (human recombinant)
-
Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Compound Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare serial dilutions of the test compound and the positive control (Celecoxib) in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well black plate, add the assay buffer, COX-2 enzyme, and the test compound or control.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of COX-2 inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value.
-
Data Presentation
| Concentration (µM) | % COX-2 Inhibition |
| Vehicle Control | 0 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| Celecoxib (IC₅₀) | |
| IC₅₀ (µM) |
Logical Relationship of Anti-inflammatory Action
Caption: Inhibition of the COX-2 pathway to reduce inflammation.
Conclusion
These protocols provide a framework for the systematic in vitro evaluation of this compound's biological activities. The data generated from these assays will be crucial for understanding its therapeutic potential and guiding further drug development efforts. It is recommended to perform each assay in triplicate to ensure the reliability of the results.
References
- 1. This compound | 1617-49-8 | BAA61749 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3,8-Tri-O-methylellagic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of 2,3,8-Tri-O-methylellagic acid's effects in cell culture systems, along with detailed protocols for key experiments. This document is intended to serve as a guide for researchers investigating the potential of this natural compound in oncology and other therapeutic areas.
Application Notes
This compound, a derivative of the naturally occurring polyphenol ellagic acid, has emerged as a compound of interest in pharmacological research, particularly for its potential anticancer properties.[1][2] Isolated from various plant sources, including the stem bark of Neoboutonia macrocalyx and Irvingia gabonensis, this compound has demonstrated significant biological activity in preclinical studies.[1][3][4]
Anticancer Activity:
-
Cytotoxicity: In vitro studies have shown that 3,4,3′-Tri-O-methylellagic acid, a closely related isomer, exhibits cytotoxic effects against human breast cancer (T47D) and cervical cancer (HeLa) cell lines.[2] The half-maximal effective concentration (EC50) values have been determined, indicating its potential as a cancer therapeutic agent.[2]
-
Mechanism of Action: The anticancer activity of this compound is believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival. In silico studies suggest that it may act as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[1][2] Inhibition of these enzymes can disrupt the cell cycle and induce apoptosis in cancer cells.[1][2] The proposed mechanism for CDK9 inhibition involves the modulation of the AKT2/p53 pathway.[1]
Antimicrobial Activity:
-
Beyond its anticancer potential, this compound has also been reported to possess significant antimicrobial properties. Studies have demonstrated its efficacy against a range of pathogenic microorganisms.[3][5]
These findings highlight the potential of this compound as a lead compound for the development of new therapeutic agents. Further in-depth cell culture studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in a broader range of diseases.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and antimicrobial activities of this compound and its isomer.
Table 1: Cytotoxicity of 3,4,3′-Tri-O-methylellagic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µg/mL) |
| T47D | Breast Cancer | 55.35 ± 6.28 |
| HeLa | Cervical Cancer | 12.57 ± 2.22 |
Data sourced from a study on 3,4,3′-Tri-O-methylellagic acid, an isomer of this compound.[2]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
T47D or HeLa cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the EC50 value.
-
Protocol 2: Western Blotting for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities relative to the loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.
Caption: Hypothesized CDK9-AKT2/p53 signaling pathway.
Caption: Hypothesized SIRT1-FOXO3a signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vitro studies.
References
- 1. 3,4,3′-Tri- O -methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05246F [pubs.rsc.org]
- 2. CDK9 inhibition blocks the initiation of PINK1-PRKN-mediated mitophagy by regulating the SIRT1-FOXO3-BNIP3 axis and enhances the therapeutic effects involving mitochondrial dysfunction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bcrj.org.br [bcrj.org.br]
Application Notes and Protocols: Synthesis and Research Applications of 2,3,8-Tri-O-methylellagic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 2,3,8-Tri-O-methylellagic acid and its derivatives. The following sections detail experimental protocols, quantitative biological data, and the molecular pathways through which these compounds exert their effects.
Introduction
This compound is a methoxy (B1213986) derivative of ellagic acid, a naturally occurring polyphenolic compound found in various plants, including those from the Myrtaceae, Rosaceae, and walnut families[1]. As a secondary metabolite, it plays a role in the plant's defense mechanisms[1]. In research, this compound and its derivatives are gaining attention for their potential pharmacological applications, particularly in cancer therapy and preventive medicine due to their antioxidant, antimicrobial, and anticancer properties[1][2]. It has been reported that this compound is significantly more active than its parent compound, ellagic acid[2][3].
Synthesis of this compound Derivatives
While this compound can be isolated from natural sources such as the stem bark of Neoboutonia macrocalyx and Irvingia gabonensis, chemical synthesis offers a more controlled and scalable approach for producing the core molecule and its derivatives for research purposes[2][3][4][5]. The total synthesis of related tri-O-methylellagic acid derivatives has been achieved from gallic acid, suggesting a viable synthetic route[2][3]. A general synthetic strategy involves the oxidative coupling of protected gallic acid derivatives.
Experimental Protocol: Synthesis of Ellagic Acid Derivatives from Gallic Acid
This protocol is a generalized procedure based on established methods for synthesizing ellagic acid and its derivatives from gallic acid[1][6][7]. The synthesis of this compound would require the use of appropriately protected and methylated gallic acid precursors.
Materials:
-
Gallic acid
-
Anhydrous methanol
-
Thionyl chloride or sulfuric acid (catalyst)
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Anhydrous potassium carbonate or other suitable base
-
Solvents (e.g., DMF, acetone)
-
Oxidizing agent (e.g., o-chloranil, atmospheric oxygen with a catalyst)
-
Acid for lactonization (e.g., HCl)
-
Sodium hydroxide (B78521)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Esterification of Gallic Acid:
-
Suspend gallic acid in anhydrous methanol.
-
Carefully add thionyl chloride or a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting methyl gallate can be purified by recrystallization.
-
-
Selective Methylation:
-
Protect the hydroxyl groups that are to remain free. This may involve multiple protection and deprotection steps.
-
To methylate the desired hydroxyl groups, dissolve the protected methyl gallate in a suitable solvent like DMF or acetone.
-
Add a base such as anhydrous potassium carbonate, followed by the dropwise addition of a methylating agent (e.g., dimethyl sulfate).
-
Stir the reaction at room temperature or with gentle heating until the desired degree of methylation is achieved (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.
-
-
Oxidative Coupling:
-
The selectively methylated gallic acid derivative is subjected to oxidative coupling. One method involves using an oxidizing agent like o-chloranil[1].
-
Alternatively, Ullmann coupling of a functionalized methyl bromogallate derivative can be performed to form the biphenyl (B1667301) linkage[1].
-
Another approach involves aeration in the presence of a base like sodium hydroxide or ammonium (B1175870) hydroxide[6][7].
-
-
Lactonization:
-
The resulting biphenyl intermediate is then subjected to acidic conditions (e.g., refluxing in HCl) to induce intramolecular lactonization, forming the ellagic acid core[1].
-
-
Purification:
Synthesis Workflow
References
- 1. Synthesis of ellagic acid and its 4,4'-di-O-alky derivatives from gallic acid | CiNii Research [cir.nii.ac.jp]
- 2. This compound | 1617-49-8 | BAA61749 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of ellagic acid O-alkyl derivatives and isolation of ellagic acid as a tetrahexanoyl derivative from Fragaria ananassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN109593092A - A method of ellagic acid is synthesized using gallic acid-derivate - Google Patents [patents.google.com]
Application Notes and Protocols for the In Vivo Formulation of 2,3,8-Tri-O-methylellagic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of 2,3,8-Tri-O-methylellagic acid (TMEA) for in vivo studies. Due to the limited availability of direct studies on the in vivo formulation of TMEA, this document combines known data for TMEA with established formulation strategies for its parent compound, ellagic acid, and other poorly soluble polyphenols. The provided protocols are suggested starting points for formulation development and may require optimization based on specific experimental needs.
Introduction to this compound (TMEA)
This compound is a methylated derivative of ellagic acid, a naturally occurring polyphenol. Methylation can alter the physicochemical and biological properties of the parent compound, potentially enhancing its therapeutic efficacy. TMEA has demonstrated promising biological activities in preclinical in vitro studies, including antimicrobial and anticancer effects.[1] However, like many polyphenolic compounds, TMEA is expected to have low aqueous solubility, presenting a significant challenge for its formulation for in vivo administration.
Physicochemical Properties of TMEA
A summary of the known physicochemical properties of TMEA is presented in Table 1. This information is crucial for selecting an appropriate formulation strategy.
| Property | Value |
| Chemical Formula | C₁₇H₁₂O₈ |
| Molecular Weight | 344.27 g/mol |
| Appearance | Pale yellow crystals |
| Solubility | - Soluble in Dimethyl sulfoxide (B87167) (DMSO). A similar compound, 3,3',4-Tri-O-methylellagic acid, has a reported solubility of 5 mg/mL in DMSO with heating.[2] - Reportedly soluble in other organic solvents such as pyridine, chloroform, dichloromethane, and ethyl acetate.[3] - Expected to have very low solubility in aqueous solutions. |
| Storage | Store at -20°C as a solid. For solutions in DMSO, it is recommended to store in aliquots at -20°C for up to two weeks to minimize degradation.[3] |
Biological Activity and Molecular Targets
In vitro studies have highlighted the potential of TMEA as a therapeutic agent. Its anticancer activity is of particular interest, with studies suggesting that it may exert its effects through the inhibition of key signaling molecules.
-
Anticancer Activity: TMEA has shown cytotoxic effects against various cancer cell lines.[1]
-
Molecular Targets: In the context of cancer, TMEA is believed to target:
-
Signaling Pathway: The inhibition of CDK9 by TMEA in cervical cancer is thought to modulate cell proliferation and apoptosis through the AKT2/p53 pathway .[6]
The following diagram illustrates the proposed signaling pathway of TMEA in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,3’,4-Tri-O-methylellagic acid = 95 HPLC 5145-53-9 [sigmaaldrich.com]
- 3. This compound | CAS:1617-49-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. CDK9 inhibition blocks the initiation of PINK1-PRKN-mediated mitophagy by regulating the SIRT1-FOXO3-BNIP3 axis and enhances the therapeutic effects involving mitochondrial dysfunction in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Akt/NF-κB/p53 Pathway and Apoptosis Inducing Potential of 1,2-Benzenedicarboxylic Acid, Bis (2-Methyl Propyl) Ester Isolated from Onosma bracteata Wall. against Human Osteosarcoma (MG-63) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of 2,3,8-Tri-O-methylellagic Acid in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,8-Tri-O-methylellagic acid is a naturally occurring phenolic compound found in various plant species, including Irvingia gabonensis and Neoboutonia macrocalyx.[1][2][3] As a derivative of ellagic acid, it has garnered significant interest within the scientific community due to its potential pharmacological activities, which include antimicrobial, antioxidant, and cytotoxic effects.[2][4] Reports indicate that it may be significantly more active than its parent compound, ellagic acid.[1][3] The complexity of natural product extracts and other biological matrices necessitates robust and sensitive analytical techniques for the accurate identification and quantification of this compound.
This document provides detailed application notes and experimental protocols for the extraction, identification, and characterization of this compound from complex mixtures using modern analytical techniques. These methodologies are crucial for researchers in natural product chemistry, pharmacology, and drug development for quality control, pharmacokinetic studies, and mechanism of action investigations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂O₈ | |
| Molecular Weight | 344.27 g/mol | |
| Appearance | Pale yellow crystals | [2] |
| Melting Point | 296 - 297 °C | [2] |
| Solubility | Soluble in DMSO (requires heat) |
Experimental Protocols
Protocol 1: Extraction and Isolation from Plant Material (Irvingia gabonensis stem bark)
This protocol details a step-by-step method for the extraction and purification of this compound from the stem bark of Irvingia gabonensis.
1. Plant Material Preparation:
-
Air-dry the collected stem bark of Irvingia gabonensis.
-
Pulverize the dried bark into a fine powder using a mechanical grinder.
2. Defatting:
-
Weigh 325.60 g of the pulverized plant material.
-
Transfer the powder to a Soxhlet extractor.
-
Extract with petroleum ether (60-80°C) for several hours until the extracting solvent becomes colorless to remove fatty acids and other nonpolar compounds.
-
Air-dry the defatted plant material to remove residual solvent.
3. Methanol (B129727) Extraction:
-
Transfer the defatted plant material to the Soxhlet extractor.
-
Exhaustively extract with methanol until the extracting solvent is colorless.
-
Concentrate the methanol extract in vacuo at 40°C using a rotary evaporator to obtain the crude methanol extract.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using chloroform (B151607) as the mobile phase.
-
Dissolve a portion of the crude methanol extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with chloroform.
-
Collect the fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Combine the fractions containing the compound of interest.
-
Further purify the combined fractions using silica gel pTLC plates with a suitable solvent system (e.g., chloroform-methanol mixtures).
-
Scrape the band corresponding to this compound and elute the compound from the silica gel with methanol.
-
Filter and evaporate the solvent to yield pale yellow crystals of this compound.
-
Caption: Workflow for the extraction and isolation of this compound.
Analytical Techniques for Identification and Quantification
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with UV detection is a robust method for the quantification of this compound. The following is a general protocol that can be optimized.
Protocol 2: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.1% formic acid) is commonly used for ellagic acid derivatives. A starting condition of 15% acetonitrile can be linearly increased to 50% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or DMSO and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices like plasma.
Protocol 3: UHPLC-MS/MS Analysis
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity Shim-pack GIST C18 column (e.g., 2.1 mm x 100 mm, 2 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: 70% to 90% B over 2 minutes, followed by isocratic elution.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometry Parameters (Negative ESI mode):
-
MRM Transition: m/z 343.1 → 328.1 (Quantifier), m/z 343.1 → 299.1 (Qualifier).
-
Desolvation Temperature: 250°C.
-
Heating Block Temperature: 400°C.
-
Detector Voltage: 2.24 kV.
-
-
Sample Preparation (from plasma): Protein precipitation with methanol followed by centrifugation. The supernatant is then injected.
Table 2: Quantitative UHPLC-MS/MS Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Intra-day Precision (RSD) | < 9.5% |
| Inter-day Precision (RSD) | < 9.5% |
| Accuracy (RE) | -5.70% to 2.96% |
| Recovery | 94.77% to 102.47% |
| Matrix Effect | 93.16% to 100.15% |
| Stability | Stable at 25°C for 12h, 4°C for 24h, -80°C for one month, and after three freeze-thaw cycles. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structure elucidation of this compound.
Protocol 4: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H-NMR: Acquire the proton NMR spectrum.
-
¹³C-NMR and DEPT: Acquire the carbon-13 and DEPT (135, 90) spectra for the determination of carbon types (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to establish proton-proton and proton-carbon correlations for complete structure assignment.
Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) |
| δ 7.65 (1H, s) | δ 159.8 (C=O) |
| δ 7.55 (1H, s) | δ 152.5 (C-O) |
| δ 4.06 (3H, s, -OCH₃) | δ 141.6 (C-O) |
| δ 4.04 (3H, s, -OCH₃) | δ 141.2 (C-O) |
| δ 4.01 (3H, s, -OCH₃) | δ 112.9 (Ar-C) |
| δ 111.7 (Ar-CH) | |
| δ 109.3 (Ar-C) | |
| δ 60.2 (-OCH₃) |
Note: The ¹³C NMR data is based on reported values for similar ellagic acid derivatives and may require confirmation with specific experimental data for this compound.
Putative Signaling Pathway of this compound's Biological Activity
Based on the known cytotoxic and antioxidant activities of ellagic acid and its derivatives, a putative signaling pathway for this compound is proposed. This compound likely induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. Furthermore, its antioxidant properties may involve the modulation of key inflammatory and cell survival pathways such as NF-κB and PI3K/Akt.
Caption: Putative mechanism of this compound-induced apoptosis.
References
Troubleshooting & Optimization
stability of 2,3,8-Tri-O-methylellagic acid under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,3,8-Tri-O-methylellagic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound degradation in aqueous solution | Hydrolysis of the lactone rings, particularly at neutral to alkaline pH. | Prepare fresh solutions daily. If storage is necessary, use acidic buffers (pH < 5) and store at low temperatures (2-8°C) for short periods. For long-term storage, keep the compound in its solid form in a desiccated, dark environment. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Perform a stability check of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life. Consider this when designing your experiments and interpreting results. |
| Low recovery after extraction | Adsorption to surfaces or degradation during the extraction process. | Use silanized glassware to minimize adsorption. Employ mild extraction conditions and avoid high temperatures and prolonged exposure to basic solutions. |
| Precipitation of the compound in stock solutions | Low solubility in aqueous buffers. | Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol (B145695) before diluting with aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
Q2: How does temperature affect the stability of this compound?
A2: The core structure of this compound, shared with ellagic acid, is highly thermostable.[1] Ellagic acid has a melting point of approximately 450°C.[1] Studies on ellagic acid in dried pomegranate peel extract have shown it to be stable for at least four months at temperatures ranging from 4°C to 45°C.[2][4] Another study indicated that ellagic acid from raspberry seeds is stable up to 200°C.[5] Furthermore, thermal sterilization of a liquid extract at 121°C for 10 seconds did not negatively impact the ellagic acid content.[6] Based on this, this compound in its solid form is expected to be highly stable at typical laboratory storage temperatures.
Q3: What are the best practices for storing this compound?
A3: For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated. Stock solutions should be prepared in a suitable organic solvent (e.g., DMSO) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh before each experiment.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This will allow for the quantification of the parent compound and the detection of any degradation products over time.
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a general procedure to determine the stability of this compound in aqueous solutions at various pH values.
1. Materials:
- This compound
- HPLC-grade organic solvent for stock solution (e.g., DMSO, methanol)
- Phosphate (B84403) buffers of various pH values (e.g., 4.0, 5.5, 7.0, 8.0, 9.0)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
- Incubator or water bath for temperature control
- Autosampler vials
2. Procedure:
- Prepare a concentrated stock solution of this compound in the chosen organic solvent.
- In separate vials, dilute the stock solution with each of the phosphate buffers to a final, known concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.
- Immediately after preparation (t=0), take an aliquot from each pH solution, and analyze it by HPLC to determine the initial concentration of this compound.
- Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by HPLC.
- Quantify the peak area of this compound at each time point and for each pH condition.
- Plot the percentage of the remaining this compound against time for each pH to determine the degradation kinetics.
Data Presentation
Table 1: Hypothetical pH Stability of this compound at 25°C
| Time (hours) | Remaining Compound at pH 4.0 (%) | Remaining Compound at pH 5.5 (%) | Remaining Compound at pH 7.0 (%) | Remaining Compound at pH 8.0 (%) | Remaining Compound at pH 9.0 (%) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 1 | 99 | 98 | 95 | 90 | 85 |
| 2 | 98 | 96 | 90 | 82 | 75 |
| 4 | 97 | 93 | 82 | 68 | 58 |
| 8 | 95 | 88 | 68 | 48 | 35 |
| 24 | 90 | 75 | 40 | 20 | 10 |
| 48 | 85 | 60 | 20 | 5 | <1 |
Table 2: Hypothetical Temperature Stability of this compound (Solid Form) over 6 Months
| Storage Temperature | Initial Purity (%) | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| 4°C | 99.5 | 99.5 | 99.4 | 99.4 |
| 25°C (Room Temp) | 99.5 | 99.4 | 99.3 | 99.2 |
| 40°C | 99.5 | 99.2 | 98.8 | 98.1 |
Visualizations
Caption: Workflow for pH Stability Assessment of this compound.
References
- 1. Oxidative Stress, Antioxidant Capabilities, and Bioavailability: Ellagic Acid or Urolithins? [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of liquid antioxidative extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 2,3,8-Tri-O-methylellagic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,3,8-Tri-O-methylellagic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for solid this compound?
For short-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Q2: How should I store solutions of this compound for immediate use?
If you plan to use the solution within the same day, it can be kept at 2-8°C, protected from light. For use within a few days, it is advisable to store aliquots at -20°C to minimize freeze-thaw cycles.
Q3: What is the long-term stability of this compound?
For long-term storage, it is recommended to store solid this compound at -20°C or below. Under these conditions, the compound is expected to be stable for an extended period. For solutions, long-term storage is not recommended due to the potential for solvent-mediated degradation.
Q4: Which solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) and pyridine (B92270) are commonly used solvents for this compound. When preparing stock solutions, ensure the solvent is of high purity and anhydrous to minimize degradation.
Q5: What are the primary factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of phenolic compounds like this compound are exposure to light, elevated temperatures, oxygen (oxidation), and high pH conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid compound (e.g., yellowing) | Oxidation or exposure to light. | Store the compound in an amber vial or a container wrapped in aluminum foil at -20°C. Consider purging the container with an inert gas like argon or nitrogen before sealing. |
| Precipitation in a stock solution upon storage | Poor solubility at lower temperatures or solvent evaporation. | Before use, gently warm the solution to room temperature and vortex to redissolve the precipitate. Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Loss of biological activity in an experiment | Degradation of the compound in the experimental medium. | Prepare fresh solutions for each experiment. Minimize the exposure of the compound to harsh conditions (e.g., high pH, strong light) in your experimental setup. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | Review storage and handling procedures. Analyze a freshly prepared solution as a control. If degradation is confirmed, consider performing a stability study under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under specific storage conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO)
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
2. Procedure:
- Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Divide the stock solution into several aliquots in amber vials.
- Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition.
- Analyze the samples by HPLC.
- Quantify the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.
- Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
Data Presentation:
The results can be summarized in a table to compare the stability under different conditions.
| Storage Condition | Time Point | % Remaining this compound |
| -20°C, Dark | 0 hr | 100 |
| 24 hr | ||
| 1 week | ||
| 4°C, Dark | 0 hr | 100 |
| 24 hr | ||
| 1 week | ||
| Room Temp, Dark | 0 hr | 100 |
| 24 hr | ||
| 1 week | ||
| Room Temp, Light | 0 hr | 100 |
| 24 hr | ||
| 1 week |
Visualizations
Potential Degradation Pathway
While the specific degradation pathway for this compound is not extensively documented, phenolic compounds are susceptible to oxidation. The following diagram illustrates a hypothetical oxidative degradation pathway.
Caption: Hypothetical oxidative degradation pathway for this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the experimental workflow for assessing the stability of this compound.
Caption: Experimental workflow for stability assessment of this compound.
References
Technical Support Center: HPLC Analysis of Ellagic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of ellagic acid and its derivatives, with a primary focus on co-elution problems.
Troubleshooting Guide: Resolving Co-elution
Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the HPLC analysis of structurally similar molecules like ellagic acid and its derivatives.[1][2] This guide provides a systematic approach to troubleshoot and resolve these issues.
Q1: My chromatogram shows co-eluting or overlapping peaks for ellagic acid and its derivatives. How can I improve the resolution?
A1: To enhance the separation of co-eluting peaks, a systematic adjustment of chromatographic parameters is necessary. The resolution between two peaks is influenced by column efficiency, selectivity, and retention factor.[1] A resolution value (Rs) of 1.5 or greater is generally considered baseline separation.[1] Here are the key steps to improve resolution:
-
Step 1: Initial System Assessment. Before modifying the analytical method, ensure your HPLC system is performing optimally. Check for broad or tailing peaks which can contribute to apparent co-elution.[2]
-
Column Health: A contaminated column or a void at the column inlet can lead to poor peak shape. Try flushing the column with a strong solvent or replacing it if the problem persists.[2]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[2]
-
Flow Rate: Verify that the pump is delivering a consistent and accurate flow rate.[2]
-
Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[2]
-
-
Step 2: Method Optimization. If the system is functioning correctly, the next step is to optimize the chromatographic method.
-
Mobile Phase Composition: Modifying the mobile phase is often the most effective way to improve selectivity.
-
Change Solvent Percentages: In reversed-phase HPLC, increasing the proportion of the aqueous component (e.g., water) in the mobile phase will increase the retention time of your analytes, potentially leading to better separation.[3]
-
Adjust Mobile Phase pH: For ionizable compounds like ellagic acid, altering the pH of the mobile phase can significantly impact retention and selectivity. Using an acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of phenolic hydroxyl groups, leading to better peak shapes.[3][4]
-
Try a Different Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[1]
-
-
Gradient Profile:
-
Scouting Gradient: If you are developing a new method, start with a broad and fast gradient (e.g., 5% to 95% organic solvent in 15 minutes) to determine the approximate elution times of your compounds.[1]
-
Gradient Optimization: Based on the scouting run, you can design a more focused gradient. To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute.[1]
-
-
Column Selection: If mobile phase optimization is insufficient, changing the stationary phase can provide a significant change in selectivity.[5]
-
Different Bonded Phase: Consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds compared to a standard C18 column.[4]
-
Smaller Particle Size: Columns with smaller particles provide higher efficiency and can improve the resolution of closely eluting peaks.[5]
-
-
Temperature and Flow Rate:
-
Below is a troubleshooting workflow to address co-elution issues:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
challenges in the purification of 2,3,8-Tri-O-methylellagic acid from crude extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,3,8-Tri-O-methylellagic acid from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for isolating this compound?
A1: this compound is a naturally occurring compound that has been successfully isolated from the stem bark of Irvingia gabonensis and Neoboutonia macrocalyx.[1][2]
Q2: What is the general solubility profile of this compound?
A2: this compound exhibits limited solubility in many common solvents. It is reportedly soluble in dimethyl sulfoxide (B87167) (DMSO), pyridine, chloroform (B151607), dichloromethane, ethyl acetate, and acetone.[3][4] This contrasts with its parent compound, ellagic acid, which has poor solubility in most organic solvents and water. The methylation of the hydroxyl groups increases its lipophilicity, affecting its solubility and chromatographic behavior.
Q3: What are the key purification steps for obtaining high-purity this compound?
A3: A common purification workflow involves initial extraction with a suitable solvent, followed by chromatographic separation. A typical procedure includes:
-
Defatting: Removal of non-polar compounds like fatty acids using a non-polar solvent (e.g., petroleum spirit).
-
Crude Extraction: Extraction of the defatted plant material with a more polar solvent, such as methanol (B129727) or chloroform.
-
Column Chromatography: Initial fractionation of the crude extract using a silica (B1680970) gel column.
-
Preparative Thin-Layer Chromatography (pTLC): Final purification of the enriched fractions to yield high-purity this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Low Yield of this compound
Problem: The final yield of the purified compound is significantly lower than expected.
| Possible Cause | Troubleshooting Strategy |
| Incomplete Extraction | Ensure the plant material is finely pulverized to maximize surface area for solvent penetration. Consider increasing the extraction time or employing more exhaustive extraction techniques like Soxhlet extraction. The choice of extraction solvent is critical; methanol has been shown to be effective for extracting the active fraction containing this compound from Irvingia gabonensis. |
| Compound Degradation | This compound may be sensitive to high temperatures and extreme pH. Avoid excessive heat during solvent evaporation; use a rotavapor at moderate temperatures (e.g., 40°C). Maintain a neutral pH during extraction and purification unless investigating pH-dependent separation. |
| Poor Separation in Chromatography | Optimize the mobile phase for column chromatography and pTLC to achieve better separation from impurities. This may involve adjusting the solvent polarity or using a gradient elution. |
| Loss During Work-up | Minimize the number of transfer steps to reduce physical loss of the sample. Ensure complete dissolution and transfer of the compound between steps. |
Co-elution of Impurities
Problem: The purified fraction of this compound is contaminated with other compounds.
| Possible Cause | Troubleshooting Strategy |
| Similar Polarity of Impurities | From its known plant sources, potential co-eluting impurities could include other methylated ellagic acid derivatives, flavonoids, and terpenoids which may have similar polarities. To address this, a multi-step chromatographic approach is often necessary. If initial column chromatography on silica gel with a single solvent (e.g., chloroform) is insufficient, consider using a solvent gradient to improve resolution. For pTLC, experiment with different solvent systems to maximize the separation between the target compound and the impurity. |
| Overloading the Column/TLC Plate | Overloading the stationary phase can lead to broad peaks and poor separation. Reduce the amount of crude extract loaded onto the column or pTLC plate. For pTLC, apply the sample as a thin, uniform band. |
| Inappropriate Stationary Phase | While silica gel is commonly used, other stationary phases like alumina (B75360) or reversed-phase (C18) silica could offer different selectivity and may be effective in separating stubborn impurities. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification from Irvingia gabonensis
This protocol is adapted from the successful isolation of this compound from the stem bark of Irvingia gabonensis.
1. Defatting:
- Air-dry and pulverize the plant material (e.g., 325.60 g of Irvingia gabonensis stem bark).
- Extract the pulverized material with petroleum spirit (60-80°C) using a Soxhlet extractor to remove fatty acids and other non-polar components.
2. Crude Extraction:
- Successively and exhaustively extract the defatted plant material with chloroform and then methanol.
- Concentrate the extracts in vacuo at 40°C using a rotary evaporator. The methanol extract is reported to be the most active fraction.
3. Column Chromatography:
- Pack a glass column with silica gel as the stationary phase.
- Dissolve the dry crude methanol extract in a minimal amount of a suitable solvent and load it onto the column.
- Elute the column with chloroform.
- Collect fractions and monitor by analytical Thin-Layer Chromatography (TLC) to identify those containing the target compound.
Protocol 2: Preparative Thin-Layer Chromatography (pTLC)
1. Plate Preparation:
- Use commercially available preparative TLC plates with a silica gel layer.
- Activate the plate by heating in an oven if necessary.
2. Sample Application:
- Dissolve the enriched fraction from column chromatography in a small volume of a volatile solvent (e.g., chloroform).
- Carefully apply the solution as a thin, uniform band across the origin line of the pTLC plate.
3. Development:
- Place the plate in a developing chamber containing the appropriate mobile phase.
- Allow the solvent front to move up the plate until the desired separation is achieved.
4. Visualization and Isolation:
- Visualize the separated bands under UV light.
- Carefully scrape the silica gel corresponding to the band of this compound.
- Extract the compound from the silica gel using a suitable solvent (e.g., chloroform or a more polar solvent if needed).
- Filter to remove the silica gel and evaporate the solvent to obtain the purified compound.
Data Presentation
Table 1: Extraction Yields from Irvingia gabonensis Stem Bark (325.60 g)
| Extract | Yield (g) | Yield (%) |
| Petroleum Spirit (Fatty acids) | 6.00 | 1.85 |
| Chloroform | 0.80 | 0.24 |
| Methanol | 22.28 | 6.84 |
Data extracted from Ndukwe et al., 2007.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
interpreting mass spectrometry fragmentation patterns of 2,3,8-Tri-O-methylellagic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,8-Tri-O-methylellagic acid and interpreting its mass spectrometry fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound in ESI-MS?
The molecular formula for this compound is C₁₇H₁₂O₈, with a molecular weight of approximately 344.3 g/mol . In negative ion mode electrospray ionization (ESI-), you should look for the deprotonated molecule, [M-H]⁻, at an m/z of approximately 343. In positive ion mode (ESI+), the protonated molecule, [M+H]⁺, would be at an m/z of approximately 345. Adduct formation, for example with sodium [M+Na]⁺, may also be observed.
Q2: I am not seeing the expected molecular ion peak. What are some potential causes?
Several factors could lead to a missing or weak molecular ion peak:
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before it reaches the mass analyzer. This can happen if the source conditions (e.g., temperature, voltage) are too harsh. Try reducing the source energy.
-
Poor Ionization: this compound may not be ionizing efficiently under the current conditions. Experiment with both positive and negative ionization modes and consider adjusting the mobile phase composition, such as the pH or the type of organic solvent.
-
Sample Degradation: Polyphenolic compounds can be sensitive to light and temperature.[1] Ensure your sample is fresh and has been handled properly to prevent degradation.
-
Low Concentration: The concentration of the analyte in your sample might be below the detection limit of the instrument.
Q3: What are the common fragment ions I should expect to see in the MS/MS spectrum of this compound?
The fragmentation of methoxylated ellagic acid derivatives typically involves the sequential loss of methyl groups (•CH₃, 15 Da). Based on the structure of this compound, you can expect to see the following fragmentation pattern, primarily through the loss of these methyl radicals. A similar fragmentation pattern involving the loss of a methyl group has been observed for 3,3'-di-O-methyl ellagic acid.[2]
Q4: My observed fragmentation pattern does not match the expected pattern. What could be the issue?
Discrepancies in fragmentation patterns can arise from several sources:
-
Isomeric Compounds: You may have an isomer of this compound, which could produce a different fragmentation pattern.
-
Instrumental Conditions: The collision energy used for fragmentation (in MS/MS) significantly impacts the resulting fragments. Higher collision energies will lead to more extensive fragmentation. It is crucial to compare your results with data obtained under similar instrumental conditions.
-
Contamination: The unexpected fragments could be from a co-eluting compound or a contaminant in your sample or solvent.[3]
-
Complex Fragmentation Pathways: The molecule might be undergoing rearrangements or more complex fragmentation pathways that are not immediately obvious.
Q5: I am observing significant background noise in my spectrum. How can I reduce it?
High background noise can obscure low-intensity signals. Here are some troubleshooting steps:
-
Check Solvent and Reagent Quality: Ensure you are using high-purity solvents and reagents (e.g., LC-MS grade).
-
Clean the Ion Source: A contaminated ion source is a common cause of high background noise.[4] Follow the manufacturer's protocol for cleaning the ion source.
-
System Contamination: Check for leaks in the system and ensure that the gas supply is pure.[3] Running a solvent blank can help identify the source of contamination.
Q6: My signal intensity is very poor. What are the potential causes and solutions?
Poor signal intensity can be one of the most common issues in mass spectrometry.[5]
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, leading to reduced signal intensity.[5] Improving chromatographic separation or using a more effective sample cleanup method can mitigate this.
-
Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[5]
-
Sample Preparation: Optimize your sample preparation method to ensure efficient extraction and minimize the loss of the analyte.
Data Presentation
Predicted Fragmentation of this compound ([M-H]⁻)
| m/z (Negative Ion Mode) | Proposed Fragment | Notes on Fragmentation |
| 343 | [M-H]⁻ | Deprotonated molecular ion |
| 328 | [M-H-CH₃]⁻ | Loss of one methyl radical |
| 313 | [M-H-2CH₃]⁻ | Loss of two methyl radicals |
| 298 | [M-H-3CH₃]⁻ | Loss of three methyl radicals |
| 285 | [M-H-CH₃-CO]⁻ | Subsequent loss of carbon monoxide |
| 270 | [M-H-2CH₃-CO]⁻ | Subsequent loss of carbon monoxide |
Experimental Protocols
Representative Experimental Protocol for LC-MS/MS Analysis
This protocol provides a general framework. Optimization for your specific instrument and sample matrix is recommended.
-
Sample Preparation:
-
Extract the compound from the sample matrix using an appropriate solvent (e.g., methanol, ethanol).
-
Centrifuge the extract to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of polyphenolic compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compound.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 25-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative and/or positive mode.
-
Scan Mode: Full scan for identifying the parent ion, followed by product ion scan (MS/MS) for fragmentation analysis.
-
Capillary Voltage: 3-4.5 kV.[6]
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for your instrument.
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation (e.g., 8 L/min at 180°C).[6]
-
Collision Energy: Varies depending on the instrument and the desired degree of fragmentation. Start with a range of energies to determine the optimal value.
-
Mandatory Visualization
References
- 1. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. scielo.br [scielo.br]
Technical Support Center: Interference in Antioxidant Assays with Methylated Polyphenols
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of antioxidant assays when working with methylated polyphenols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring more accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why do my methylated polyphenols show lower antioxidant activity in vitro compared to their unmethylated counterparts?
A1: The antioxidant activity of polyphenols is largely attributed to the presence of hydroxyl (-OH) groups, which can donate a hydrogen atom or an electron to neutralize free radicals. Methylation replaces these active hydroxyl groups with methoxy (B1213986) (-OCH₃) groups. This chemical modification can significantly decrease the compound's ability to participate in the single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms that underpin many common antioxidant assays like DPPH, ABTS, and FRAP.[1][2] Consequently, a lower antioxidant capacity is often observed for methylated polyphenols in these "chemical" assays.[3]
Q2: Can methylated polyphenols still be effective antioxidants in a biological system?
A2: Yes. While their direct radical scavenging activity might be diminished in chemical assays, methylated polyphenols can still exhibit significant protective effects in cellular systems.[3] Their increased lipophilicity, resulting from methylation, can enhance their bioavailability and allow for better interaction with cell membranes and intracellular signaling pathways.[4][5] Some studies suggest that the protective mechanism of polyphenols in cells may be largely unrelated to their direct chemical antioxidant capacity.[3]
Q3: I'm observing inconsistent results for my methylated polyphenol across different antioxidant assays (e.g., DPPH vs. ABTS). Why is this happening?
A3: Inconsistent results across different assays are common, especially for modified compounds like methylated polyphenols.[6] This variability can be attributed to several factors:
-
Assay Mechanisms: DPPH and FRAP are primarily SET-based assays, while ABTS can proceed via both SET and HAT mechanisms. The ORAC assay is a HAT-based method.[7] A methylated polyphenol may have different efficiencies in these distinct chemical reactions.
-
Solvent Effects: The choice of solvent can dramatically influence the measured antioxidant potency.[6] For instance, the reactivity of gallate derivatives in the DPPH assay is high in methanol (B129727) but lower in isooctane.[6]
-
Reaction Kinetics: Methylated polyphenols may exhibit different reaction kinetics compared to their parent compounds. A fixed-time-point assay might not capture the full antioxidant potential if the reaction is slow.[6]
Q4: Can methylated polyphenols act as pro-oxidants?
A4: Under certain conditions, such as high concentrations and the presence of transition metals like copper, flavonoids can exhibit pro-oxidant behavior.[1][8] This pro-oxidant activity can lead to the generation of reactive oxygen species. However, O-methylation of the hydroxyl groups has been shown to inactivate the pro-oxidant activities of flavonoids.[1] It is crucial to test a dose-response curve to determine if a pro-oxidant effect is concentration-dependent.[6]
Troubleshooting Guides
Issue 1: Poor Solubility of Methylated Polyphenols in Assay Medium
Problem: My methylated polyphenol is not dissolving well in the aqueous or alcoholic solvents typically used for antioxidant assays, leading to cloudy solutions and inaccurate readings.
Cause: Methylation increases the lipophilicity of polyphenols, reducing their solubility in polar solvents.
Solutions:
-
Solvent Optimization:
-
For hydrophilic assays (e.g., standard DPPH, ABTS, Folin-Ciocalteu) , try using a co-solvent system. Start with a small amount of a less polar, water-miscible solvent like DMSO or ethanol (B145695) to dissolve the compound first, and then dilute with the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all samples and standards to avoid interfering with the assay.
-
For lipophilic compounds in the ORAC assay , a specific protocol (L-ORAC) has been developed. This involves using a solubility enhancer like randomly methylated-β-cyclodextrin (RMCD) in a 50% acetone-water mixture to dissolve the sample.[9]
-
-
Sample Preparation for ORAC:
-
Lipophilic Fractions: Dissolve samples in 100% acetone (B3395972) and then dilute with 50% acetone.[10][11]
-
Issue 2: Inconsistent or Non-reproducible Results in DPPH/ABTS Assays
Problem: I am getting variable IC50 or TEAC values for my methylated polyphenol in replicate experiments.
Cause: This can be due to several factors including reaction kinetics, solvent effects, and solution stability.
Solutions:
-
Optimize Incubation Time: Do not rely on a single, fixed incubation time. Perform a time-course experiment to determine the optimal reaction time for your specific methylated polyphenol.[6] Some compounds react slowly, and a short incubation time will underestimate their antioxidant capacity.
-
Standardize Solvents: Use the same solvent system for your sample and the standards. Be aware that the solvent itself can influence the antioxidant capacity.[6]
-
Control for Light and Temperature: The DPPH radical is light-sensitive.[3] Ensure all incubations are performed in the dark. Temperature can also affect reaction rates, so maintain a consistent temperature for all assays.
-
Freshly Prepare Reagents: Always use freshly prepared DPPH and ABTS•+ working solutions for each experiment, as their stability can decrease over time.
Issue 3: Unexpectedly High Values in the Folin-Ciocalteu Assay
Problem: My methylated polyphenol is giving a higher than expected reading in the Folin-Ciocalteu assay, suggesting a high total phenolic content which contradicts results from other assays.
Cause: The Folin-Ciocalteu reagent is not specific to phenolic compounds and can react with other reducing substances. While methylation removes a reactive hydroxyl group, the overall structure of the molecule might still possess reducing capabilities that can react with the Folin-Ciocalteu reagent. Furthermore, other non-phenolic reducing agents in your sample can interfere.[12]
Solutions:
-
Acknowledge Limitations: Understand that the Folin-Ciocalteu assay measures the total reducing capacity, not necessarily the total phenolic content.[13]
-
Control for Interferences: If your sample is a mixture, be aware of other potential interfering substances such as ascorbic acid, reducing sugars, and some amino acids.[14]
-
Use Complementary Assays: Do not rely solely on the Folin-Ciocalteu assay. Use it in conjunction with other assays like DPPH, ABTS, or FRAP, and consider chromatographic methods like HPLC for more accurate quantification of specific phenolic compounds.
Data Presentation
Table 1: Comparative Antioxidant Activity of Quercetin and its Methylated Derivatives (DPPH Assay)
| Compound | IC50 (µM) | Reference |
| Quercetin | 47.20 | [15] |
| Quercetin-3',5-dimethyl ether | 119.27 | [15] |
A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to a yellow-colored non-radical form, with a corresponding decrease in absorbance at 517 nm.[3][16]
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Test compound (methylated polyphenol)
-
Standard antioxidant (e.g., Trolox or Gallic Acid)
-
Methanol or ethanol (spectrophotometric grade)
Procedure (96-well plate format):
-
Prepare a stock solution of your test compound and the standard in methanol or ethanol.
-
Create a series of dilutions from the stock solutions.
-
Add 20 µL of each dilution of the sample, standard, or solvent (for blank) to the wells of a 96-well plate.
-
Add 180 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes (or the optimized time).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.[15]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The pre-formed ABTS radical cation (ABTS•+), which has a blue-green color, is reduced by an antioxidant, leading to a decrease in absorbance at 734 nm.[17]
Reagents:
-
ABTS stock solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compound
-
Standard antioxidant (e.g., Trolox)
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of your test compound and the standard.
-
In a 96-well plate, add 10 µL of each dilution to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for an optimized time (e.g., 6-30 minutes) in the dark.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Reagents:
-
Fluorescein (B123965) solution
-
AAPH solution
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound
-
Standard antioxidant (Trolox)
-
For lipophilic compounds: Randomly methylated-β-cyclodextrin (RMCD), acetone
Procedure (96-well black plate):
-
Prepare dilutions of your test compound and Trolox standard in the appropriate buffer (or RMCD/acetone solution for lipophilic compounds).
-
Add 25 µL of sample, standard, or blank to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin kinetic reading of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every minute for at least 60 minutes at 37°C.
-
Calculate the area under the curve (AUC) for each sample and standard. The results are typically expressed as Trolox Equivalents.
Folin-Ciocalteu Assay for Total Reducing Capacity
Principle: In an alkaline medium, phenolic compounds and other reducing agents reduce the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) to a blue-colored complex, the absorbance of which is measured at ~765 nm.[12][18]
Reagents:
-
Folin-Ciocalteu reagent (diluted 1:10 with water)
-
Sodium carbonate (Na₂CO₃) solution (7.5% w/v)
-
Test compound
-
Standard (Gallic Acid)
-
Solvent (e.g., 80% methanol)
Procedure:
-
Prepare dilutions of your test compound and gallic acid standard in the solvent.
-
Pipette 0.5 mL of the extract or standard into a test tube.
-
Add 2.5 mL of the diluted Folin-Ciocalteu reagent and mix.
-
After 5 minutes, add 2.0 mL of the sodium carbonate solution and mix well.
-
Incubate at room temperature in the dark for 30-60 minutes.
-
Measure the absorbance at 765 nm.
-
Construct a standard curve using the gallic acid standards and determine the total reducing capacity of your sample, expressed as Gallic Acid Equivalents (GAE).[18]
Mandatory Visualizations
Caption: General experimental workflow for antioxidant capacity assays.
Caption: A logical workflow for troubleshooting antioxidant assays.
References
- 1. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Technical Support Center: Ensuring Reproducibility in Bioactivity Assays for 2,3,8-Tri-O-methylellagic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,8-Tri-O-methylellagic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help ensure the reproducibility and accuracy of your bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
A1: this compound is a methoxy (B1213986) derivative of ellagic acid, a naturally occurring polyphenolic compound found in various plants.[1] It is reported to have several bioactivities, including antimicrobial, antioxidant, and potential anticancer properties.[1]
Q2: I am observing high variability in my bioassay results. What are the common causes?
A2: High variability in bioassays with natural products like this compound can stem from several factors:
-
Compound Solubility: The compound has low water solubility which can lead to inconsistent concentrations in your assay medium.
-
Compound Stability: Degradation of the compound under specific experimental conditions (e.g., light, pH, temperature) can affect its activity.
-
Assay Interference: As a phenolic compound, it may interfere with certain assay components, particularly colorimetric and fluorometric assays.
-
Inconsistent Protocols: Minor variations in experimental procedures can lead to significant differences in results.
Q3: How should I prepare my stock solution of this compound to ensure consistency?
A3: Due to its poor water solubility, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare fresh dilutions for each experiment to minimize degradation.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT Assay)
Problem: Inconsistent or unexpectedly low cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for any precipitate after adding the compound. If present, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is not causing precipitation. |
| Interference with MTT dye | Phenolic compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control with the compound and MTT reagent in cell-free media to check for direct reduction. If interference is observed, consider using an alternative viability assay like the Sulforhodamine B (SRB) or CellTiter-Glo® Luminescent Cell Viability Assay. |
| Incorrect Incubation Time | Optimize the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration for observing cytotoxic effects. |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density. Too few or too many cells can lead to unreliable results. |
Antimicrobial Assays (e.g., Broth Microdilution)
Problem: No or weak antimicrobial activity detected, or results are not reproducible.
| Possible Cause | Troubleshooting Step |
| Poor Compound Diffusion in Agar | For agar-based methods, the low water solubility of the compound can limit its diffusion. Broth microdilution is often a more reliable method for determining the Minimum Inhibitory Concentration (MIC). |
| Binding to Media Components | The compound may bind to proteins or other components in the culture medium, reducing its effective concentration. Consider using a less rich medium if appropriate for the microorganism. |
| Inoculum Size Variation | Standardize the inoculum preparation to ensure a consistent starting concentration of bacteria or fungi. |
| Incorrect Solvent Control | Ensure the solvent control (e.g., DMSO) does not inhibit microbial growth at the concentration used in the assay. |
Antioxidant Assays (e.g., DPPH Assay)
Problem: Overestimation or inconsistent antioxidant activity.
| Possible Cause | Troubleshooting Step |
| Color Interference | The inherent color of this compound or its solutions may interfere with the absorbance reading of the DPPH radical. Run a blank containing the compound without the DPPH reagent and subtract this background absorbance. |
| Reaction Kinetics | The reaction between the compound and DPPH may not be instantaneous. Perform a time-course measurement to determine the point at which the reaction reaches a plateau to ensure consistent readings. |
| Light Sensitivity | The DPPH radical is light-sensitive. Conduct the assay in the dark to prevent its degradation and ensure a stable baseline. |
| Solvent Effects | The choice of solvent can influence the antioxidant capacity measurement. Ensure the same solvent is used for the compound, control, and blank. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and a closely related compound.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Assay Method | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| Bacillus cereus | Not Specified | 70 | [2] |
| Staphylococcus aureus | Not Specified | 70 | [2] |
| Escherichia coli | Not Specified | 70 | [2] |
| Pseudomonas aeruginosa | Not Specified | 70 | [2] |
| Klebsiella pneumoniae | Not Specified | 70 | [2] |
| Salmonella Typhi | Not Specified | 60 | [2] |
Table 2: Cytotoxicity of 3,4,3'-Tri-O-methylellagic acid (a related compound)
| Cell Line | Assay Method | IC50 (µg/mL) | Reference |
| T47D (Breast Cancer) | Not Specified | 55.35 ± 6.28 | [3] |
| HeLa (Cervical Cancer) | Not Specified | 12.57 ± 2.22 | [3] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol provides a framework for determining the Minimum Inhibitory Concentration (MIC).
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol outlines the steps for assessing free radical scavenging activity.
-
Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol.
-
Compound Preparation: Prepare various concentrations of this compound in the same solvent as the DPPH solution.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the compound solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.
Visualizations
Experimental Workflow and Logic Diagrams
General workflow for bioactivity assays.
Troubleshooting logic for inconsistent results.
Potential Signaling Pathways
Based on studies of the parent compound, ellagic acid, this compound may exert its potential anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Potential signaling pathways modulated by this compound.
References
Technical Support Center: Scaling Up the Purification of 2,3,8-Tri-O-methylellagic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification process for 2,3,8-Tri-O-methylellagic acid. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Issue 1: Low Recovery of this compound During Scale-Up of Column Chromatography.
-
Question: We are experiencing a significant drop in the recovery of this compound when moving from a lab-scale silica (B1680970) gel column to a larger preparative column. What are the likely causes and solutions?
-
Answer: Low recovery during the scale-up of column chromatography is a common issue. Several factors could be contributing to this problem:
-
Improper Column Packing: Inconsistent packing of the larger column can lead to channeling, where the solvent and sample bypass a significant portion of the stationary phase. This results in poor separation and sample loss.
-
Solution: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. The column should be packed under pressure to achieve a homogenous and stable bed.
-
-
Suboptimal Solvent System: The solvent system that worked well on a small scale may not be optimal for a larger column due to differences in heat dissipation and mass transfer.
-
Solution: Re-optimize the mobile phase. A slight adjustment in solvent polarity can significantly impact the elution profile. Consider introducing a gradient elution to improve separation and recovery.
-
-
Increased Residence Time: On a larger column, the compound spends more time in contact with the stationary phase, which can lead to irreversible adsorption or degradation, especially if the silica gel is slightly acidic.
-
Solution: Increase the flow rate to reduce the residence time. However, be mindful that an excessively high flow rate can decrease resolution. Alternatively, consider using a less acidic or a neutral stationary phase like deactivated silica or a bonded phase (e.g., C18).
-
-
Sample Overloading: Exceeding the binding capacity of the stationary phase will cause the compound to elute prematurely with the solvent front, leading to poor separation and apparent low recovery in the desired fractions.
-
Solution: Determine the loading capacity of your silica gel for this compound at the larger scale. It is advisable to perform a small-scale loading study before proceeding with the full batch.
-
-
Issue 2: Precipitation of this compound in the HPLC Tubing or Column During Preparative HPLC.
-
Question: We are observing precipitation in our preparative HPLC system, leading to high backpressure and potential column damage. How can we prevent this?
-
Answer: Precipitation during preparative HPLC is often due to the low solubility of the compound in the mobile phase, especially when a high concentration of the sample is injected.
-
Solubility Issues: this compound, like many polyphenols, has limited solubility in less polar organic solvents and water.
-
Solution 1: Modify the Mobile Phase: Increase the proportion of the stronger, solvating organic solvent (e.g., methanol (B129727) or acetonitrile) in your mobile phase. The addition of a small percentage of a solubility-enhancing solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to your sample solvent and mobile phase can also be effective.
-
Solution 2: Adjust the pH: The solubility of phenolic compounds can be pH-dependent. Adding a small amount of a modifier like formic acid or acetic acid to the mobile phase can improve solubility and peak shape.
-
Solution 3: Reduce Sample Concentration: Decrease the concentration of your sample in the injection solvent. This may require performing more injections, but it will prevent precipitation and protect your column.
-
Solution 4: Elevate the Column Temperature: Increasing the column temperature can enhance the solubility of your compound and reduce the viscosity of the mobile phase, leading to lower backpressure.
-
-
Issue 3: Difficulty in Achieving High Purity (>98%) of this compound at a Larger Scale.
-
Question: Despite multiple purification steps, we are struggling to get our final product to the desired purity level when working with larger batches. What can we do?
-
Answer: Achieving high purity at scale often requires a multi-step approach and careful optimization of the final purification step.
-
Presence of Co-eluting Impurities: Structurally similar impurities may be difficult to remove by a single chromatographic method.
-
Solution 1: Orthogonal Purification Methods: Employ a combination of different purification techniques that separate based on different principles. For example, follow up a normal-phase silica gel chromatography step with a reversed-phase preparative HPLC separation.
-
Solution 2: High-Resolution Chromatography: Utilize a high-performance stationary phase with a smaller particle size in your preparative HPLC for improved resolution.
-
-
Recrystallization: This is a powerful technique for final purification, especially for crystalline compounds.
-
Solution: Develop a suitable recrystallization protocol. This involves finding a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common approach for similar compounds is to dissolve the crude product in a good solvent (like hot methanol or DMSO) and then add a poor solvent (like water or hexane) until turbidity is observed, followed by slow cooling.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for a mobile phase in preparative HPLC for this compound?
-
A1: A good starting point for reversed-phase preparative HPLC is a gradient of methanol and water, with both phases containing 0.1% formic acid. A typical gradient might run from 40% to 80% methanol over 30-40 minutes. The exact conditions will need to be optimized based on your specific column and system.
-
-
Q2: How can I efficiently remove the purification solvents from the final product at a large scale?
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A2: For large-scale solvent removal, a rotary evaporator is the standard equipment for removing organic solvents. To remove residual water, lyophilization (freeze-drying) is highly effective and yields a fine powder. If the compound is sensitive to heat, lyophilization is the preferred method.
-
-
Q3: Is it necessary to filter the crude extract before loading it onto a large chromatographic column?
-
A3: Absolutely. Filtering the crude extract is a critical step to remove particulate matter that can clog the column frit, leading to high backpressure and poor performance. Use a suitable filter paper or a sintered glass funnel for large volumes.
-
-
Q4: What are the key parameters to keep constant when scaling up a chromatographic method?
-
A4: To maintain separation performance during scale-up, it is important to keep the linear flow rate, the bed height of the stationary phase, and the sample concentration per unit volume of the stationary phase as constant as possible.[1]
-
-
Q5: Can I reuse my preparative HPLC column? If so, how should I store it?
-
A5: Yes, preparative HPLC columns can and should be reused. After a purification run, the column should be thoroughly washed with a strong solvent (like 100% methanol or acetonitrile) to remove any strongly retained compounds. For short-term storage, it can be kept in the mobile phase. For long-term storage, it is best to store it in a pure organic solvent, such as acetonitrile, after flushing out any buffers.
-
Experimental Protocols
Protocol 1: Scale-Up of Silica Gel Column Chromatography
-
Column Packing:
-
Select a glass column with an appropriate diameter and length for the desired scale.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Pour the slurry into the column and allow it to settle.
-
Apply gentle pressure to the top of the column to ensure a tightly packed, uniform bed.
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Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract containing this compound in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for less soluble extracts, use a "dry loading" technique: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and then carefully apply the dry powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Preparative Reversed-Phase HPLC
-
System Preparation:
-
Ensure the preparative HPLC system, including the pump, injector, and detector, is properly primed and equilibrated with the initial mobile phase.
-
Use a column with a suitable stationary phase (e.g., C18) and dimensions for the intended scale.
-
-
Mobile Phase Preparation:
-
Prepare the aqueous and organic mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Degas the mobile phases thoroughly to prevent bubble formation in the system.
-
-
Sample Preparation and Injection:
-
Dissolve the partially purified sample from the previous step in the initial mobile phase or a solvent mixture that is compatible with the mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Inject the sample onto the column.
-
-
Chromatographic Separation:
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Run the separation using a pre-determined gradient program.
-
Monitor the elution profile using the UV detector at a suitable wavelength for this compound (e.g., around 254 nm or 360 nm).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound using an automated fraction collector.
-
-
Post-Purification:
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Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final product as a dry powder.
-
Protocol 3: Recrystallization
-
Solvent Selection:
-
Experiment with different solvents and solvent mixtures on a small scale to find a suitable system where the compound has high solubility when hot and low solubility when cold.
-
-
Dissolution:
-
Place the impure this compound in a clean flask.
-
Add a minimal amount of the chosen hot solvent and stir until the compound is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or a refrigerator.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature to remove all residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Parameters at Different Scales
| Parameter | Lab Scale (1 g crude) | Pilot Scale (100 g crude) |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (60-120 mesh) | Silica Gel (60-120 mesh) |
| Column Dimensions (ID x L) | 2 cm x 30 cm | 10 cm x 60 cm |
| Sample Load | 1 g | 100 g |
| Elution Solvents | Hexane:Ethyl Acetate Gradient | Hexane:Ethyl Acetate Gradient |
| Yield after Column | ~400 mg | ~38 g |
| Purity after Column | ~85% | ~83% |
| Preparative HPLC | ||
| Column | C18, 10 µm, 20 mm x 250 mm | C18, 10 µm, 50 mm x 250 mm |
| Mobile Phase | Water/Methanol with 0.1% FA | Water/Methanol with 0.1% FA |
| Flow Rate | 15 mL/min | 90 mL/min |
| Injection Volume | 2 mL (20 mg/mL) | 10 mL (50 mg/mL) |
| Yield after HPLC | ~320 mg | ~30 g |
| Purity after HPLC | >98% | >98% |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2,3,8-Tri-O-methylellagic Acid and Ellagic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of 2,3,8-Tri-O-methylellagic acid and its parent compound, ellagic acid. The information presented is based on available experimental data and is intended to inform research and development in the fields of pharmacology and medicinal chemistry.
Introduction to the Compounds
Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits and nuts, and it is well-documented for its antioxidant properties.[1][2] These properties are attributed to its ability to scavenge free radicals and chelate metal ions, thus mitigating oxidative stress, which is implicated in a variety of chronic diseases.[1] this compound is a derivative of ellagic acid where three of the hydroxyl groups have been replaced by methoxy (B1213986) groups. This structural modification can significantly impact the compound's biological activity.
Comparative Antioxidant Activity
In contrast, other research on methylated derivatives of ellagic acid has presented conflicting results. Some studies suggest that the methylation of hydroxyl groups on the ellagic acid scaffold can lead to a decrease in antioxidant activity. This is based on the principle that the free hydroxyl groups are crucial for the radical scavenging mechanism. For instance, one study highlighted that the antioxidant activity of polyphenols is structurally related to the degree of free phenolic hydroxyl groups.
While direct, peer-reviewed comparative studies with detailed quantitative data for this compound are scarce, extensive research has been conducted on ellagic acid, establishing its antioxidant capacity through various assays.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antioxidant activity of ellagic acid from various studies. A direct comparative IC50 value for this compound from a peer-reviewed source is not available at this time.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Source |
| Ellagic Acid | DPPH Radical Scavenging | 11.75 ± 0.53 | |
| Ellagic Acid | ABTS Radical Scavenging | 11.28 ± 0.28 | |
| Ellagic Acid | DPPH Radical Scavenging | <4.0 | |
| This compound | Not Specified | Reported to be 50x more active than Ellagic Acid | ** (Citing Maffo et al., 2015)** |
Experimental Protocols
Detailed methodologies for the most common antioxidant assays cited are provided below to facilitate the replication and further investigation of these compounds.
1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Prepare various concentrations of the test compounds (ellagic acid and this compound) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution.
-
Add the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control is prepared with the solvent instead of the test compound.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
-
Preparation of ABTS•+ Solution:
-
Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the antioxidant activity of two compounds.
Caption: Workflow for comparing antioxidant activity.
Signaling Pathway Considerations
The antioxidant activity of phenolic compounds like ellagic acid is primarily a chemical process of radical scavenging. However, in a biological context, these compounds can influence cellular signaling pathways related to oxidative stress. For instance, they can upregulate the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) through pathways like the Nrf2-ARE pathway. The impact of this compound on these pathways remains an area for further investigation.
Caption: Nrf2-mediated antioxidant response.
Conclusion and Future Directions
The available information suggests that this compound may possess significantly higher antioxidant activity than its parent compound, ellagic acid. However, this claim is based on a secondary citation and requires direct validation through peer-reviewed, head-to-head comparative studies. The conflicting reports on the effect of methylation on the antioxidant activity of ellagic acid derivatives further underscore the need for more research in this area.
For drug development professionals, the potential for enhanced activity with methylation is a promising avenue for lead optimization. Future research should focus on:
-
Directly comparing the antioxidant activity of this compound and ellagic acid using a battery of standardized antioxidant assays.
-
Elucidating the structure-activity relationship of methylated ellagic acid derivatives.
-
Investigating the effects of these compounds on cellular antioxidant pathways and their overall bioavailability and metabolic stability.
Such studies will provide a clearer understanding of the therapeutic potential of this compound and guide its further development as a potential antioxidant agent.
References
validation of the anticancer effects of 2,3,8-Tri-O-methylellagic acid in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of 2,3,8-Tri-O-methylellagic acid, also known as 3,4,3'-tri-O-methylellagic acid (T-EA), across different cell lines. The information presented is based on available experimental data, offering insights into its therapeutic potential and mechanisms of action.
Quantitative Analysis of Anticancer Activity
The inhibitory effects of this compound on the viability of various cancer cell lines have been quantitatively assessed. The following table summarizes the median effective concentration (EC50) values obtained from in vitro studies. A lower EC50 value indicates a higher potency of the compound.
| Cell Line | Cancer Type | EC50 (µg/mL) | Reference |
| HeLa | Cervical Cancer | 12.57 ± 2.22 | [1][2] |
| T47D | Breast Cancer | 55.35 ± 6.28 | [1][2] |
In addition to the cell lines with quantitative data, this compound has also been reported to exhibit cytotoxic effects against rat basophilic leukemia (RBL2H3) and murine macrophage (RAW264.7) cell lines, although specific EC50 or IC50 values were not provided in the reviewed literature.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (HeLa and T47D) are seeded into 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during the experiment. The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of this compound is prepared and diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing different concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effects on the cells.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified duration.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are detected to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay and then harvested.
-
Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membranes.
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent the staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured using a flow cytometer. The resulting data is displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentages of cells in the G0/G1, S, and G2/M phases are quantified based on their DNA content.
Signaling Pathways and Molecular Mechanisms
In silico and experimental studies suggest that this compound exerts its anticancer effects by targeting key regulatory proteins involved in cell cycle progression and survival. The primary molecular targets identified are Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).
Caption: Proposed anticancer mechanism of this compound.
The diagram above illustrates the proposed mechanism of action. By inhibiting CDK9, this compound can suppress the elongation of transcription, leading to a decrease in the expression of anti-apoptotic proteins like Mcl-1 and c-Flip, thereby promoting apoptosis. Inhibition of SIRT1, a deacetylase, can lead to an increase in the acetylation of tumor suppressor proteins like p53. Acetylated p53 is activated, which can induce cell cycle arrest and apoptosis.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the anticancer effects of a compound like this compound in vitro.
Caption: General workflow for in vitro anticancer drug screening.
This workflow provides a systematic approach to characterizing the anticancer properties of a compound, from initial cell culture to detailed mechanistic studies.
References
2,3,8-Tri-O-methylellagic Acid (TMEA): A Comparative Analysis Against Leading Polyphenols
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of 2,3,8-Tri-O-methylellagic Acid with Ellagic Acid, Quercetin (B1663063), and Resveratrol.
Introduction
This compound (TMEA), a methoxy (B1213986) derivative of ellagic acid, is a naturally occurring polyphenolic compound found in various plants, including species from the Myrtaceae, Rosaceae, and walnut families.[1] As a secondary metabolite, it plays a role in plant defense mechanisms.[1] Emerging research has highlighted its potential pharmacological applications, particularly in the realms of antioxidant, anti-inflammatory, and anticancer therapies.[1] This guide provides a comparative analysis of TMEA against its parent compound, ellagic acid, and two other well-studied polyphenols, quercetin and resveratrol, with a focus on their performance supported by experimental data. One report suggests that 2,3,8-TMEA is significantly more active than its parent compound, ellagic acid.[2][3][4]
Comparative Biological Activities: Quantitative Data
The following tables summarize the available quantitative data for the biological activities of TMEA, ellagic acid, quercetin, and resveratrol. It is important to note that the IC50 values presented are derived from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 Value | Source |
| This compound | 72.1 µg/mL | [5] |
| Ellagic Acid | Not explicitly found in a comparable study | |
| Quercetin | ~15.9 - 19.17 µg/mL | |
| Resveratrol | Not explicitly found in a comparable study | |
| Ascorbic Acid (Standard) | 11.5 µg/mL | [5] |
Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
| Compound | IC50 Value | Source |
| This compound | 16.6 µg/mL | [6] |
| Ellagic Acid | Not explicitly found in a comparable study | |
| Quercetin | < 100 µg/mL | [7] |
| Resveratrol | 0.6 ± 0.12 µM (for a derivative) | [8] |
Table 3: Anti-Cancer Activity (Cytotoxicity against Breast Cancer Cell Lines)
| Compound | Cell Line | IC50 Value | Source |
| This compound | MCF-7 | Not explicitly found | |
| MDA-MB-231 | Not explicitly found | ||
| Ellagic Acid | MCF-7 | Not explicitly found | |
| MDA-MB-231 | Not explicitly found | ||
| Quercetin | MCF-7 | Not explicitly found | |
| MDA-MB-231 | Not explicitly found | ||
| Resveratrol | MDA-MB-231 | 144 µM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.[10][11][12]
-
Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).[10][11]
-
Procedure:
-
A specific volume of the test compound solution is mixed with a DPPH working solution.[10]
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[10][12]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[10][12]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the test compound.[3]
-
References
- 1. This compound | 1617-49-8 | BAA61749 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,7,8-tri-O-methylellagic acid CAS#: 1617-49-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. mdpi.com [mdpi.com]
Synergistic Interactions of Ellagic Acid: A Comparative Guide for Researchers
Disclaimer: While the initial inquiry specified 2,3,8-Tri-O-methylellagic acid, a thorough literature search revealed a lack of available studies on its synergistic effects. This guide therefore focuses on the wealth of research available for its parent compound, ellagic acid , to provide a comprehensive overview of its synergistic potential with other compounds. The findings presented here for ellagic acid may offer valuable insights for future research into its methylated derivatives.
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has demonstrated significant potential in enhancing the therapeutic efficacy of conventional drugs through synergistic interactions. This guide provides a comparative analysis of these effects, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals interested in exploring combination therapies.
Synergistic Anticancer Effects
Ellagic acid has been shown to synergistically enhance the anticancer activity of several chemotherapeutic agents, including doxorubicin, cisplatin (B142131), and sorafenib (B1663141). This potentiation allows for the use of lower doses of cytotoxic drugs, potentially reducing their associated side effects.[1][2]
Quantitative Data Summary
| Combination | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Ellagic Acid + Doxorubicin | Hepatocellular Carcinoma | HepG2, SMMC-7721 | Significantly potentiated doxorubicin's anticancer activity and reduced its cytotoxicity to normal liver cells.[2] | [2] |
| Ellagic Acid + Cisplatin | Hepatocellular Carcinoma | HepG2, SMMC-7721 | Markedly enhanced the inhibitory effects of cisplatin on cancer cell growth.[2] | [2] |
| Ellagic Acid + Sorafenib | Hepatocellular Carcinoma | Huh7, Hep3B | Synergistically potentiated the anticancer activity of sorafenib both in vitro and in vivo.[3] | [3] |
| Ellagic Acid + Resveratrol (B1683913) | Human Leukemia | MOLT-4 | Synergistic induction of apoptosis.[4][5] | [4][5] |
Experimental Protocols
Cell Viability and Apoptosis Assays (for Ellagic Acid + Doxorubicin/Cisplatin) [2]
-
Cell Culture: Human hepatocellular carcinoma (HepG2, SMMC-7721) and normal liver (HL-7702) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of ellagic acid, doxorubicin, cisplatin, or their combinations for 48 hours.
-
Cell Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
Apoptosis Analysis: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.
-
Western Blot Analysis: Protein expression of apoptosis-related markers (e.g., cytochrome c) was analyzed by Western blotting to elucidate the underlying mechanism.
Xenograft Mouse Model (for Ellagic Acid + Sorafenib) [3]
-
Animal Model: Nude mice were subcutaneously injected with Huh7 hepatocellular carcinoma cells.
-
Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups: vehicle control, ellagic acid alone, sorafenib alone, or a combination of ellagic acid and sorafenib. Treatments were administered orally.
-
Tumor Growth Measurement: Tumor volume was measured periodically with calipers.
-
Toxicity Assessment: Animal body weight was monitored as an indicator of systemic toxicity.
-
Immunohistochemistry: At the end of the study, tumors were excised, and tissue sections were analyzed by immunohistochemistry for markers of apoptosis and cell proliferation.
Signaling Pathways
The synergistic anticancer effects of ellagic acid are often attributed to its ability to modulate multiple signaling pathways involved in cell survival and apoptosis.
Synergistic Antimicrobial Effects
Ellagic acid has also been found to work in synergy with antibiotics to combat various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data Summary
| Combination | Bacterium | Strain(s) | Key Findings | Reference |
| Ellagic Acid + Moxifloxacin (B1663623) | Staphylococcus aureus | MRSA ATCC 43300 | Synergistic bactericidal effect, with a fractional inhibitory concentration (FIC) index of 0.488.[6] | [6] |
| Ellagic Acid + Novobiocin, etc. | Acinetobacter baumannii | JVC1053, ATCC 19606 | Dramatically reduced bacterial growth in combination with several antibiotics.[7] | [7] |
Experimental Protocols
Checkerboard Assay (for Ellagic Acid + Moxifloxacin) [6]
-
Bacterial Culture: MRSA (ATCC 43300) was grown in Mueller-Hinton broth.
-
MIC Determination: The minimum inhibitory concentration (MIC) of ellagic acid and moxifloxacin was determined individually using the broth microdilution method.
-
Checkerboard Setup: A 96-well microtiter plate was prepared with serial dilutions of ellagic acid in the horizontal rows and serial dilutions of moxifloxacin in the vertical columns.
-
Inoculation and Incubation: Each well was inoculated with the MRSA suspension and incubated at 37°C for 24 hours.
-
FIC Index Calculation: The fractional inhibitory concentration (FIC) index was calculated to determine the nature of the interaction (synergy, additive, or antagonism). An FIC index of ≤ 0.5 was considered synergistic.
Proposed Mechanisms of Action
The synergistic antimicrobial activity of ellagic acid is thought to involve multiple mechanisms.
Synergistic Anti-inflammatory Effects
Emerging research indicates that ellagic acid can act synergistically with other bioactive compounds to mitigate inflammatory responses.
Quantitative Data Summary
| Combination | Model System | Key Findings | Reference |
| Ellagic Acid + Phe-Pro-Leu (Tripeptide) | RAW264.7 Macrophage Cells | Synergistically inhibited the expression of pro-inflammatory mediators (NO, TNF-α, IL-6, IL-1β) with a combination index (CI) value as low as 0.56.[8][9] | [8][9] |
Experimental Protocols
Anti-inflammatory Assay in Macrophages [8][9]
-
Cell Culture: RAW264.7 macrophage cells were cultured in DMEM with 10% FBS.
-
Induction of Inflammation: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Cells were treated with ellagic acid, the tripeptide Phe-Pro-Leu, or their combination prior to LPS stimulation.
-
Measurement of Inflammatory Mediators: The levels of nitric oxide (NO) in the culture supernatant were measured using the Griess reagent. The concentrations of TNF-α, IL-6, and IL-1β were quantified using ELISA kits.
-
Synergy Analysis: The combination index (CI) was calculated using CompuSyn software to determine the synergistic effect.
Signaling Pathways
The synergistic anti-inflammatory action of ellagic acid involves the downregulation of key inflammatory signaling pathways.
References
- 1. Synergism of ellagic acid in combination with radiotherapy and chemotherapy for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellagic acid synergistically potentiates inhibitory activities of chemotherapeutic agents to human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ellagic acid and quercetin interact synergistically with resveratrol in the induction of apoptosis and cause transient cell cycle arrest in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Synergistic Anti-inflammatory Activity and Interaction Mechanism of Ellagic Acid and a Bioactive Tripeptide (Phe-Pro-Leu) from Walnut Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
confirming the antimicrobial spectrum of 2,3,8-Tri-O-methylellagic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antimicrobial Efficacy of 2,3,8-Tri-O-methylellagic Acid Against Common Pathogens.
This guide provides a comparative analysis of the in vitro antimicrobial activity of this compound against a panel of clinically relevant bacteria. The performance of this natural compound is contrasted with established antibiotics, offering valuable data for preliminary assessments in drug discovery and development.
Antimicrobial Performance Overview
This compound, a natural compound isolated from Irvingia gabonensis, has demonstrated significant antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria.[1] To contextualize its efficacy, this guide presents a direct comparison of its Minimum Inhibitory Concentration (MIC) values with those of four standard antibiotics: Ciprofloxacin, Gentamicin, Ampicillin, and Tetracycline.
The data, summarized in the table below, indicates that this compound exhibits broad-spectrum activity. Notably, its efficacy against certain strains is comparable to that of established antibiotics, highlighting its potential as a scaffold for the development of new antimicrobial agents.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the MIC values (in mg/L) of this compound and selected standard antibiotics against a panel of eight bacterial strains. Lower MIC values indicate greater antimicrobial potency.
| Microorganism | This compound (mg/L) | Ciprofloxacin (mg/L) | Gentamicin (mg/L) | Ampicillin (mg/L) | Tetracycline (mg/L) |
| Streptococcus pneumoniae | 70 | 0.12 - 2[1] | 4 - 16 | 0.06 - 2 | 0.06 - 4 |
| Vibrio cholerae | 60 | 0.25[2] | 0.5 - 4 | 8 - 128 | 0.25 - 4 |
| Staphylococcus aureus | 50 | 0.5 - 2 | 0.5 - 4 | 0.25 - 2 | 1 - 16 |
| Klebsiella pneumoniae | 60 | 0.015 - 0.125 | 0.25 - 2 | 8 - 128 | 4 - 32 |
| Pseudomonas aeruginosa | 70 | 0.25 - 1 | 1 - 8 | >128 | >128 |
| Bacillus cereus | 70 | 0.12 - 1 | 0.5 - 4 | 0.12 - 0.5[3] | 0.25 - 2 |
| Escherichia coli | 60 | 0.015 - 0.06 | 0.25 - 1 | 2 - 8 | 1 - 8 |
| Salmonella typhimurium | 70 | 0.015 - 0.06[4] | 0.5 - 2 | 0.5 - 2 | 4 - 16[4] |
Note: The MIC values for standard antibiotics are presented as ranges, reflecting the variability reported in publicly available databases from organizations such as EUCAST and CLSI. These values are for wild-type organisms and may differ for resistant strains.
Experimental Protocols: Determining Minimum Inhibitory Concentration
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a test compound, such as this compound, using the broth microdilution method. This protocol is based on established standards and is suitable for determining the in vitro antimicrobial activity of novel compounds.
1. Preparation of Materials and Reagents:
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Standard antibiotics for comparison.
- Sterile 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium for the test organisms.
- Bacterial strains cultured to the logarithmic growth phase.
- Sterile pipette tips and multichannel pipettes.
- Spectrophotometer or microplate reader.
2. Preparation of Bacterial Inoculum:
- From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
- Inoculate the colonies into a tube containing sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
- Add 100 µL of sterile broth to all wells of a 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a gradient of decreasing concentrations of the test compound.
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted test compound.
- Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
- Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
5. Determination of MIC:
- Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the organism.
- The results can be confirmed by reading the optical density at 600 nm using a microplate reader.
Mandatory Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
This guide provides a foundational comparison of the antimicrobial spectrum of this compound. Further research, including time-kill assays, post-antibiotic effect studies, and in vivo efficacy models, is warranted to fully elucidate its therapeutic potential.
References
- 1. scribd.com [scribd.com]
- 2. Vibrio species: development of EUCAST susceptibility testing methods and MIC and zone diameter distributions on which to determine clinical breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Bacillus cereus Group Isolates' Resistance Using Disk Diffusion and Broth Microdilution and the Correlation between Antimicrobial Resistance Phenotypes and Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2,3,8-Tri-O-methylellagic Acid
This guide provides a comparative overview of two prominent analytical methods for the quantification of 2,3,8-Tri-O-methylellagic acid (TMEA), a compound of interest in pharmaceutical research for its potential therapeutic properties. The methods discussed are Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for TMEA.
Methodology Comparison
The selection of an analytical method is critical and often depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. Below is a summary of the performance characteristics of a validated UHPLC-MS/MS method for TMEA and a validated HPLC-UV method for the structurally related compound, ellagic acid, which serves as a viable alternative.
Table 1: Comparison of Analytical Method Performance
| Parameter | UHPLC-MS/MS for this compound | HPLC-UV for Ellagic Acid |
| Linearity Range | 0.5 - 400.0 ng/mL[1] | 14.5 - 33.8 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9996[1][3] | 0.988[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | Not explicitly stated, but within the linear range. |
| Limit of Detection (LOD) | Not explicitly stated. | 0.04 µg/ml[4] |
| Accuracy (Recovery) | 94.77% - 102.47%[1][3] | 105.13% - 110.61%[2] |
| Precision (RSD) | Intraday: <9.44%, Interday: <9.50%[1] | Repeatability: 3.51%, Intermediate Precision: 4.46%[2] |
| Matrix Effect | 93.16% - 100.15%[1][3] | Not reported. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are the methodologies for the UHPLC-MS/MS and HPLC-UV methods.
UHPLC-MS/MS Method for this compound
This method was developed for the quantification of TMEA in rat plasma.[1][3]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Not specified.
-
Internal Standard (IS): Artemetin.[3]
-
-
Sample Preparation:
-
Details of the sample preparation from rat plasma were not provided in the abstract.
-
-
Validation Parameters:
HPLC-UV Method for Ellagic Acid
This method was developed and validated for the quantification of ellagic acid in liquid extracts of Eugenia uniflora L. leaves.[2]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Ultrasound-assisted extraction (UAE) was used to prepare the liquid extracts from the plant leaves.[2]
-
-
Validation Parameters:
Cross-Validation of Analytical Methods
Cross-validation is a critical process when two or more bioanalytical methods are used to generate data within the same study, ensuring that the data are comparable.[5][6] This is particularly important when transferring a method between laboratories or when a method is updated. The goal is to determine if the results from the "comparator" method are equivalent to the "reference" method.[5]
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The UHPLC-MS/MS method offers high sensitivity and selectivity for the quantification of this compound, making it suitable for pharmacokinetic studies where low concentrations are expected.[1][3] The HPLC-UV method, while demonstrated for a related compound, represents a more accessible and cost-effective alternative, which may be suitable for formulations or in vitro studies where higher concentrations are present. When employing different analytical methods within a project, a thorough cross-validation as outlined is imperative to ensure data integrity and comparability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Comparison of 2,3,8-Tri-O-methylellagic Acid and Other Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of 2,3,8-Tri-O-methylellagic acid and other notable enzyme inhibitors. The focus is on the mechanistic aspects of inhibition, supported by available experimental data for related compounds and established inhibitors of key enzymatic targets.
While direct enzymatic inhibition data for this compound is limited in current literature, its structural similarity to other ellagic acid derivatives, such as 3,4,3′-Tri-O-methylellagic acid, suggests potential activity against enzymes like Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[1] This guide will, therefore, use available data on these related compounds as a proxy to provide a mechanistic comparison with well-characterized inhibitors of these enzymes.
Introduction to this compound
This compound is a methoxy (B1213986) derivative of ellagic acid, a naturally occurring polyphenolic compound found in various plants.[2] Ellagic acid and its derivatives are known to exhibit a range of biological activities, including antioxidant and potential anti-carcinogenic properties, often attributed to their ability to modulate oxidative stress pathways and inhibit specific enzymes.[2]
Comparative Analysis of Enzyme Inhibition
This section provides a comparative look at the inhibitory activities of ellagic acid derivatives and established inhibitors against CDK9 and SIRT1, two key enzymes in cancer and other diseases.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a central role in regulating gene transcription. Its inhibition is a promising strategy in cancer therapy.
A study on the closely related 3,4,3′-Tri-O-methylellagic acid demonstrated its potential to inhibit cancer cell growth, with in silico modeling suggesting it targets CDK9.[1] While direct enzymatic IC50 values were not reported, the study showed an EC50 value of 12.57 ± 2.22 µg/mL for the viability of HeLa cells, where CDK9 is a promoter of cervical cancer.[1]
For comparison, below is a table of known CDK9 inhibitors with their reported IC50 values.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | 20-100 | [3] |
| NVP-2 | CDK9 | <0.514 | [4] |
| AZD4573 | CDK9 | <4 | [4] |
| KB-0742 | CDK9 | 6 | [5] |
| Riviciclib | CDK1, CDK4, CDK9 | 20 (for CDK9) | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Sirtuin 1 (SIRT1) Inhibition
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell survival, apoptosis, and metabolism. Its inhibition is being explored for cancer therapy.
The same in silico study on 3,4,3′-Tri-O-methylellagic acid also suggested its potential to bind to and inhibit SIRT1.[1] The study reported an EC50 value of 55.35 ± 6.28 µg/mL for the viability of T47D breast cancer cells, where SIRT1 acts as a promoter.[1] Ellagic acid itself has been shown to have a moderate inhibitory effect on SIRT1.[6]
Here is a comparison with known SIRT1 inhibitors:
| Inhibitor | Target(s) | IC50 (µM) | Reference(s) |
| Sirtinol | SIRT1, SIRT2 | 131 (for SIRT1) | [7] |
| EX-527 (Selisistat) | SIRT1 | 0.038 | [8] |
| Cambinol | SIRT1, SIRT2 | >50 (for SIRT1) | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for in vitro kinase and deacetylase assays.
CDK9 Inhibition Assay (In Vitro Kinase Assay)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of CDK9 by 50% (IC50).
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Substrate peptide (e.g., a synthetic peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Add a small volume of the diluted inhibitor to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
SIRT1 Inhibition Assay (Fluorometric Deacetylase Assay)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+
-
Fluorogenic acetylated peptide substrate (e.g., a peptide derived from p53)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Developer solution
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the SIRT1 enzyme, the fluorogenic substrate, and NAD+ to the wells of the microplate.
-
Add the diluted inhibitor to the respective wells. Include a no-inhibitor control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to each well to stop the reaction and generate a fluorescent signal.
-
Incubate for a further period (e.g., 15 minutes) at 37°C.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.
Visualizing the Mechanism of Action
To illustrate the cellular context of CDK9 and SIRT1 inhibition, the following diagrams depict their roles in relevant signaling pathways.
Caption: CDK9's role in transcriptional elongation and its inhibition.
Caption: SIRT1's role in p53 deacetylation and its inhibition.
References
- 1. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1617-49-8 | BAA61749 [biosynth.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of galloflavin and ellagic acid on sirtuin 6 and its anti-tumorigenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
Unveiling the Bioactivity of Methylated Ellagic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methylated ellagic acid derivatives, focusing on their structure-activity relationships in anticancer, antioxidant, and anti-inflammatory applications. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its diverse pharmacological properties. However, its therapeutic potential is often limited by poor solubility and bioavailability. Methylation of ellagic acid to produce various derivatives has emerged as a promising strategy to enhance its biological activities. This guide delves into the structure-activity relationships of these methylated derivatives, offering a comparative analysis of their efficacy.
Comparative Analysis of Biological Activity
The biological activity of methylated ellagic acid derivatives is significantly influenced by the number and position of methyl groups on the parent ellagic acid scaffold. This section provides a comparative summary of their cytotoxic, antioxidant, and anti-inflammatory activities, with quantitative data presented for direct comparison.
Cytotoxic Activity Against Cancer Cell Lines
Methylation has been shown to modulate the cytotoxic effects of ellagic acid against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ellagic Acid | SW-620 (Colon Cancer) | >100 | [1] |
| HT-29 (Colon Cancer) | >100 | [1] | |
| A549 (Lung Cancer) | 17.44 | [2][3] | |
| SKOV3 (Ovarian Cancer) | 19.4 | [2][3] | |
| 4,4'-di-O-methylellagic acid | SW-620 (Colon Cancer) | ~10 | [1] |
| HT-29 (Colon Cancer) | ~10 | [1] | |
| 2,3,8-tri-O-methylellagic acid | P-388 (Murine Lymphocytic Leukaemia) | 10.46 | [4] |
| Col-2 (Human Colon Cancer) | 2.21 | [4] | |
| MCF-7 (Human Breast Cancer) | 1.89 | [4] | |
| 3-O-methylellagic acid 4-O-β-D-glucopyranoside | P-388 (Murine Lymphocytic Leukaemia) | 5.02 | [4] |
| Col-2 (Human Colon Cancer) | 1.92 | [4] | |
| MCF-7 (Human Breast Cancer) | 1.13 | [4] | |
| 3,3′-di-O-methyl ellagic acid-4′-O-β-d-xylopyranoside | HepG2 (Hepatocellular Carcinoma) | 45-90 (µmol/l) |
Note: IC50 values are dependent on the specific experimental conditions and should be interpreted within the context of the cited study.
Antioxidant and Anti-inflammatory Activities
While comprehensive comparative studies on the antioxidant and anti-inflammatory activities of a wide range of methylated ellagic acid derivatives are limited, existing research suggests that methylation can influence these properties. Ellagic acid itself is a potent antioxidant, with reported DPPH radical scavenging IC50 values ranging from 3.797 µg/mL to 9.34 µg/mL[5]. It also exhibits anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB[6]. The methylation pattern can alter the molecule's ability to donate hydrogen atoms or chelate metal ions, thereby affecting its antioxidant capacity. Similarly, changes in lipophilicity and molecular geometry upon methylation can impact the interaction with inflammatory targets. Further research is needed to establish a clear structure-activity relationship for these activities.
Key Signaling Pathways
The biological effects of ellagic acid and its methylated derivatives are often mediated through their interaction with critical cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a pivotal role in cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in the development and progression of cancer. Studies have shown that 4,4'-di-O-methylellagic acid can efficiently inhibit the proliferation of colon cancer cells by modulating the Wnt signaling pathway[1][7][8].
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Ellagic acid has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes[6]. The influence of methylation on this inhibitory activity is an active area of research.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the methylated ellagic acid derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidant compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the methylated ellagic acid derivatives in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion
The methylation of ellagic acid presents a viable strategy for enhancing its therapeutic potential. The structure-activity relationship studies reveal that the position and number of methyl groups significantly influence the cytotoxic, antioxidant, and anti-inflammatory activities of these derivatives. Notably, 4,4'-di-O-methylellagic acid has shown superior anticancer activity against colon cancer cells compared to the parent compound, with its mechanism linked to the modulation of the Wnt/β-catenin signaling pathway. This comparative guide provides a valuable resource for researchers and drug development professionals, offering a foundation for the rational design and development of novel methylated ellagic acid derivatives with improved pharmacological profiles. Further comprehensive studies are warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of this promising class of compounds.
References
- 1. scispace.com [scispace.com]
- 2. Ellagic Acid Induces DNA Damage and Apoptosis in Cancer Stem-like Cells and Overcomes Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The ellagic acid derivative 4,4'-di-O-methylellagic acid efficiently inhibits colon cancer cell growth through a mechanism involving WNT16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The Ellagic Acid Derivative 4,4′-Di-O-Methylellagic Acid Efficiently Inhibits Colon Cancer Cell Growth through a Mechanism Involving WNT16 | Semantic Scholar [semanticscholar.org]
independent verification of published findings on 2,3,8-Tri-O-methylellagic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on 2,3,8-Tri-O-methylellagic acid, a methoxy (B1213986) derivative of ellagic acid. While initial research suggests potential antimicrobial and anticancer properties, it is crucial to note that no independent verification or replication of these findings has been identified in the current scientific literature. This document summarizes the available data, compares it with related compounds, and details the experimental protocols from the original studies to aid in the critical evaluation and potential future investigation of this compound.
Antimicrobial Activity
A singular study investigated the antimicrobial properties of this compound isolated from the stem bark of Irvingia gabonensis. The study reported significant activity against a range of clinical microbial isolates.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various pathogens as reported in the primary study. For comparison, data for the parent compound, ellagic acid, and another derivative, 3-O-methyl ellagic acid, from separate studies are included. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| This compound | Streptococcus pneumoniae | Not Reported | Not Reported | [1] |
| Vibrio cholerae | Not Reported | Not Reported | [1] | |
| Staphylococcus aureus | Not Reported | Not Reported | [1] | |
| Klebsiella pneumoniae | Not Reported | Not Reported | [1] | |
| Pseudomonas aeruginosa | Not Reported | Not Reported | [1] | |
| Bacillus cereus | 70 | Not Reported | [1] | |
| Escherichia coli | Not Reported | Not Reported | [1] | |
| Salmonella typhi | Not Reported | 60 | [1] | |
| Ellagic Acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Not Reported | 1-2 | [2][3] |
| Pseudomonas aeruginosa | Not Reported | 1-1.5 | [2][3] | |
| Escherichia coli | Not Reported | 1-2 | [2][3] | |
| 3-O-methyl ellagic acid | Various bacterial strains | 0.08-0.16 | Not Reported |
Note: "Not Reported" indicates that the specific data point was not available in the cited literature.
Experimental Protocol: Antimicrobial Screening
The antimicrobial activity of this compound was determined using the disc diffusion method.
-
Preparation of Microbial Cultures: Pure clinical isolates of the tested microorganisms were cultured.
-
Preparation of Discs: Paper discs (5 mm diameter) were impregnated with solutions of the compound at various concentrations.
-
Inoculation: Nutrient agar (B569324) plates were uniformly inoculated with the microbial suspensions.
-
Application of Discs: The impregnated paper discs were placed on the surface of the inoculated agar plates.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Determination of MIC and MBC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration that inhibited visible growth. The Minimum Bactericidal Concentration (MBC) was determined by sub-culturing from the clear zones onto fresh agar plates.[1]
Antimicrobial screening workflow for this compound.
Anticancer Potential
Research into the anticancer properties of this compound is limited. However, a study on a closely related isomer, 3,4,3′-Tri-O-methylellagic acid , has demonstrated cytotoxic activity against human breast (T47D) and cervical (HeLa) cancer cell lines. The proposed mechanism of action involves the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1), key regulators of cell cycle and apoptosis.
Comparative Anticancer Data
The following table presents the half-maximal effective concentration (EC50) values for 3,4,3′-Tri-O-methylellagic acid against two cancer cell lines. Comparative data for the parent compound, ellagic acid, and other derivatives are included from different studies. As with the antimicrobial data, direct comparisons should be made with caution due to methodological differences between studies.
| Compound | Cancer Cell Line | EC50 (µg/mL) | Reference |
| 3,4,3′-Tri-O-methylellagic acid | T47D (Breast Cancer) | 55.35 ± 6.28 | |
| HeLa (Cervical Cancer) | 12.57 ± 2.22 | ||
| Ellagic Acid | MCF-7 (Breast Cancer) | ~20 | [4] |
| Caco-2 (Colon Cancer) | Not Reported | [5] | |
| 4,4′-di-O-methylellagic acid | Colon Cancer Cells | More potent than ellagic acid | [6] |
| 3,3′-Di-O-methylellagic acid-4′-O-β-d-xylopyranoside | HepG2 (Liver Cancer) | Dose-dependent inhibition | [6] |
Experimental Protocol: In Vitro Anticancer Assay
The cytotoxic activity of 3,4,3′-Tri-O-methylellagic acid was evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: T47D and HeLa cells were cultured in appropriate media.
-
Treatment: Cells were treated with various concentrations of the compound for 24 hours.
-
MTT Assay: MTT solution was added to each well and incubated. Viable cells with active mitochondria convert MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured using an ELISA reader at a specific wavelength (e.g., 560 nm).
-
Calculation of Cell Viability: Cell viability was calculated relative to untreated control cells, and EC50 values were determined.
Proposed Signaling Pathway
The in silico analysis of 3,4,3′-Tri-O-methylellagic acid suggests that its anticancer effect may be mediated through the inhibition of CDK9 and SIRT1. Inhibition of these enzymes can disrupt the cell cycle and promote apoptosis in cancer cells.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluation of Antimicrobial Activity of Ellagic Acid on Methicillin-resistant Staphylococcus Aureus (MRSA), Pseudomonas Aeruginosa, and Escherichia Coli - Neliti [neliti.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,3,8-Tri-O-methylellagic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 2,3,8-Tri-O-methylellagic acid (CAS No. 1617-49-8). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Precautions
Before handling this compound for disposal, ensure the following safety measures are in place:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-impermeable gloves, and tightly fitting safety goggles.
-
Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools and explosion-proof equipment.[1]
-
Spill Response: In case of a spill, prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect the material and place it in suitable, closed containers for disposal.[1]
Disposal Procedures
The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of this material in sewer systems or contaminate water, foodstuffs, animal feed, or seeds.[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed waste container.
-
Ensure the container is suitable for chemical waste and is kept closed.
-
-
Storage:
-
Store the waste container in a dry, cool, and well-ventilated area.
-
Keep it separate from incompatible materials and foodstuff containers.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name (this compound) and CAS number (1617-49-8) to the disposal service.
-
-
Empty Container Disposal:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the container can be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.[1] For combustible packaging, controlled incineration is a possible disposal route.[1]
-
Quantitative Data Summary
| Parameter | Information | Source |
| CAS Number | 1617-49-8 | TargetMol SDS |
| Primary Disposal Methods | Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing | TargetMol SDS[1] |
| Prohibited Disposal Routes | Sewer systems, General waste, Contamination of water/food/feed/seed | TargetMol SDS[1] |
| Empty Container Handling | Triple rinse (or equivalent), Offer for recycling/reconditioning, or Puncture and dispose in sanitary landfill | TargetMol SDS[1] |
Experimental Workflow for Disposal
Caption: Experimental workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Logical relationship between safety precautions and disposal procedures.
References
Personal protective equipment for handling 2,3,8-Tri-O-methylellagic acid
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
When handling 2,3,8-Tri-O-methylellagic acid, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields | Protects against splashes, dust, and aerosols. |
| Hand Protection | Nitrile gloves | Offers good resistance to a variety of chemicals. Natural rubber or latex gloves may also be suitable but can cause allergic reactions.[1] |
| Skin and Body Protection | Impervious laboratory coat or apron | Prevents skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is recommended. | Minimizes inhalation of potentially harmful airborne particles. |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace, preferably a certified chemical fume hood.
-
Have an accessible safety shower and eyewash station.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the generation of dust and aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
This includes unused compound, contaminated gloves, and other disposable materials.
2. Neutralization (for small spills):
-
For small spills of acidic solutions, neutralization can be considered.
-
While stirring, slowly add the acidic solution to a large volume of an ice-water solution containing a base like sodium carbonate or calcium hydroxide.[3]
-
Aim for a pH between 5.5 and 9.5.[3]
-
This procedure should be performed in a fume hood with appropriate PPE.[3]
3. Final Disposal:
-
Dispose of the neutralized waste down the drain with a large volume of water, in accordance with local regulations.[3]
-
For larger quantities or un-neutralized waste, it must be disposed of as hazardous chemical waste through your institution's environmental health and safety office.
IV. Experimental Workflow for Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
